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  • Product: 2-Butylpyrazole-3-carbaldehyde
  • CAS: 1345472-13-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Butylpyrazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Butylpyrazole-3-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. We will delve into its chemical ident...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Butylpyrazole-3-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthetic pathways, physicochemical properties, and its role as a versatile building block for novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and CAS Number

A crucial first step in characterizing any chemical compound is the assignment of a unique Chemical Abstracts Service (CAS) number. A specific CAS number for 2-Butylpyrazole-3-carbaldehyde is not readily found in major chemical databases. This suggests that it may be a novel or less common derivative. However, the parent compound, 1H-Pyrazole-3-carbaldehyde , is well-documented with the following identifier:

  • CAS Number: 3920-50-1[1][2][3]

For the purpose of this guide, we will focus on the synthesis and properties of the N-butylated derivative, extrapolating from the known chemistry of its parent compound and related N-alkylated pyrazoles. The lack of a specific CAS number highlights an opportunity for novel synthesis and characterization in this chemical space.

Physicochemical Properties

The properties of 2-Butylpyrazole-3-carbaldehyde can be predicted based on its structure and comparison with the parent compound, pyrazole-3-carboxaldehyde.

PropertyValue (Predicted/Inferred)Source/Justification
Molecular Formula C₈H₁₂N₂ODeduced from structure
Molecular Weight 152.19 g/mol Calculated from formula
Appearance Colorless to pale yellow solid or oilBased on similar compounds[4]
Boiling Point >300 °C (Predicted)Higher than the parent compound due to the butyl group[2]
Melting Point Lower than the parent compound (149-153 °C)The N-butyl group may disrupt crystal packing[2]
Solubility Soluble in common organic solvents (DMSO, DMF, alcohols)Typical for similar organic molecules[5]

Synthesis of 2-Butylpyrazole-3-carbaldehyde

The synthesis of 2-Butylpyrazole-3-carbaldehyde can be approached through a logical, two-step process starting from a commercially available precursor. The causality behind this synthetic strategy is to first introduce the butyl group onto the pyrazole ring, followed by the installation of the aldehyde functionality.

Synthetic Workflow Overview

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation start 1H-Pyrazole reagent1 n-Butyl bromide NaH, DMF start->reagent1 Reaction product1 1-Butyl-1H-pyrazole reagent1->product1 Product reagent2 POCl₃, DMF product1->reagent2 Reaction product2 2-Butylpyrazole-3-carbaldehyde reagent2->product2 Final Product

Caption: Proposed two-step synthesis of 2-Butylpyrazole-3-carbaldehyde.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 1-Butyl-1H-pyrazole

  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

    • Expert Insight: The use of a strong base like NaH is crucial for the deprotonation of the pyrazole nitrogen, forming the nucleophilic pyrazolide anion. Anhydrous conditions are essential to prevent quenching of the base.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add n-butyl bromide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 1-Butyl-1H-pyrazole.

Part 2: Synthesis of 2-Butylpyrazole-3-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[6][7]

  • Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to anhydrous DMF (3.0 eq.) at 0 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

    • Expert Insight: The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction. Its pre-formation is critical for efficient formylation.

  • Formylation: To the pre-formed Vilsmeier reagent, add a solution of 1-Butyl-1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Reaction: After the addition, heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Trustworthiness: Monitoring by TLC is essential to determine the completion of the reaction.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until it is alkaline.

  • Work-up and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude material by column chromatography to yield 2-Butylpyrazole-3-carbaldehyde.

Applications in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[8][9] The aldehyde functionality at the 3-position of 2-Butylpyrazole-3-carbaldehyde serves as a versatile chemical handle for the synthesis of a diverse range of derivatives.

Role as a Synthetic Intermediate

G cluster_reactions Derivative Synthesis cluster_products Potential Bioactive Scaffolds core 2-Butylpyrazole-3-carbaldehyde reductive_amination Reductive Amination (Primary/Secondary Amines) core->reductive_amination Reacts with wittig Wittig Reaction (Phosphonium Ylides) core->wittig Reacts with condensation Condensation (Active Methylene Compounds) core->condensation Reacts with oxidation Oxidation (e.g., KMnO₄, PCC) core->oxidation Reacts with amines Substituted Amines reductive_amination->amines Yields alkenes Substituted Alkenes wittig->alkenes Yields chalcones Chalcone-like Structures condensation->chalcones Yields carboxylic_acid Pyrazole-3-carboxylic Acid oxidation->carboxylic_acid Yields

Caption: Synthetic utility of 2-Butylpyrazole-3-carbaldehyde.

Potential Therapeutic Targets

Derivatives of pyrazole-3-carbaldehyde have shown a wide range of biological activities, suggesting that novel compounds derived from the 2-butyl analog could be explored for:

  • Antimicrobial and Antifungal Agents: The pyrazole nucleus is a common feature in many antimicrobial compounds.[5][10]

  • Anti-inflammatory Agents: Some pyrazole derivatives are known to act as inhibitors of enzymes like COX-2.[7][11]

  • Anticancer Agents: The structural motif can be incorporated into molecules designed to target various pathways involved in cancer progression.[8][11]

  • Enzyme Inhibitors: It is a key intermediate for potent inhibitors of enzymes such as D-amino acid oxidase (DAO).[2][4]

Analytical Characterization

The identity and purity of synthesized 2-Butylpyrazole-3-carbaldehyde would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the position of the butyl group and the aldehyde functionality.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde group.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

While a dedicated CAS number for 2-Butylpyrazole-3-carbaldehyde is not prominently available, its synthesis is readily achievable through established organic chemistry methodologies. Its structure, based on the privileged pyrazole scaffold and featuring a reactive aldehyde group, makes it a highly valuable building block for the synthesis of novel compounds with significant potential in drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the therapeutic applications of this and related compounds.

References

  • PubChem. 1H-pyrazole-3-carbaldehyde. [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • ResearchGate. (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • ResearchGate. (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubChem. 3-Butyloxirane-2-carbaldehyde. [Link]

  • Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • National Center for Biotechnology Information. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. [Link]

Sources

Exploratory

The Biological Versatility of 2-Butylpyrazole-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3] The versatility of the pyrazole ring, allowing for substitutions at various positions, enables the fine-tuning of its physicochemical and pharmacokinetic properties, making it a "privileged scaffold" in drug design. This guide focuses on a specific, yet under-explored derivative, 2-Butylpyrazole-3-carbaldehyde, providing a technical overview of its probable synthesis, predicted biological activities, and the experimental workflows required for its validation. While direct literature on this specific molecule is sparse, this document will synthesize data from closely related analogues to build a predictive framework for its biological potential.

Plausible Synthesis of 2-Butylpyrazole-3-carbaldehyde: A Rational Approach

The synthesis of N-alkylated pyrazole-3-carbaldehydes can be approached through several established synthetic routes. A common and effective method involves the Vilsmeier-Haack reaction, which is widely used for the formylation of electron-rich heterocyclic systems.[4][5] A plausible synthetic pathway for 2-Butylpyrazole-3-carbaldehyde is outlined below. The rationale behind this multi-step synthesis is to first construct the core pyrazole ring and then introduce the butyl group at the N2 position, followed by formylation at the C3 position.

Experimental Protocol: Proposed Synthesis of 2-Butylpyrazole-3-carbaldehyde

Step 1: Synthesis of 1-Butanol Hydrazone

  • To a solution of butanal (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0°C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude 1-butanol hydrazone, which can be used in the next step without further purification.

Causality: The initial step involves the formation of a hydrazone from butanal. This hydrazone will serve as a key intermediate for the subsequent cyclization to form the pyrazole ring.

Step 2: Cyclization to form 2-Butylpyrazole

  • To a solution of the crude 1-butanol hydrazone in a suitable solvent such as ethanol or acetic acid, add a source of a three-carbon unit that can undergo cyclization. A common reagent for this is a 1,3-dicarbonyl compound or its equivalent. For instance, reaction with malondialdehyde or its synthetic equivalent would be a direct approach.

  • Alternatively, a more controlled synthesis can be achieved by reacting butylhydrazine with a suitable precursor for the pyrazole ring already containing the latent aldehyde functionality.

Step 3: Formylation via Vilsmeier-Haack Reaction

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to anhydrous N,N-dimethylformamide (DMF) (5 equivalents) at 0°C.

  • To this pre-formed reagent, add a solution of 2-butylpyrazole (1 equivalent) in DMF dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, heat the reaction mixture to 60-80°C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The crude product will precipitate out and can be collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

Causality: The Vilsmeier-Haack reaction is an electrophilic substitution reaction where the Vilsmeier reagent acts as the electrophile, attacking the electron-rich pyrazole ring, leading to formylation, preferentially at the C3 or C5 position. The N-butyl group directs the formylation.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on pyrazole derivatives, 2-Butylpyrazole-3-carbaldehyde is predicted to exhibit a range of biological activities. The presence of the N-butyl group, a moderately lipophilic moiety, is likely to influence the compound's membrane permeability and interaction with biological targets.[6]

Antimicrobial and Antifungal Activity

Numerous pyrazole derivatives have demonstrated significant antibacterial and antifungal properties.[7][8][9] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilic butyl group in 2-Butylpyrazole-3-carbaldehyde may enhance its ability to penetrate microbial cell walls.

Predicted Mechanism of Action: Inhibition of microbial enzymes such as dihydrofolate reductase or DNA gyrase, which are common targets for antimicrobial agents.[5] The aldehyde functional group could also react with nucleophilic residues in key microbial proteins.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 2-Butylpyrazole-3-carbaldehyde against a panel of pathogenic bacteria and fungi.

  • Microorganisms:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)

  • Methodology (Broth Microdilution):

    • Prepare a stock solution of 2-Butylpyrazole-3-carbaldehyde in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

    • Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

    • Include positive controls (microbes in broth without the compound) and negative controls (broth only). Use standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as reference compounds.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

Pyrazole derivatives are well-documented as potent anticancer agents, with some acting as inhibitors of protein kinases, tubulin polymerization, or inducing apoptosis.[10][11][12] The substitution pattern on the pyrazole ring is crucial for determining the specific molecular target and the potency of the anticancer effect.[10]

Predicted Mechanism of Action: Inhibition of cyclin-dependent kinases (CDKs) or other kinases involved in cell cycle progression, leading to cell cycle arrest and apoptosis. The N-butyl group might influence the binding affinity to the hydrophobic pockets of these enzymes.

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of 2-Butylpyrazole-3-carbaldehyde on human cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines, for example:

    • MCF-7 (breast adenocarcinoma)

    • HeLa (cervical cancer)[6]

    • A549 (lung carcinoma)

    • HCT-116 (colorectal carcinoma)

    • A non-cancerous cell line (e.g., HEK293 or normal human fibroblasts) should be included to assess selectivity.

  • Methodology (MTT Assay):

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of 2-Butylpyrazole-3-carbaldehyde (dissolved in DMSO and diluted in culture medium) for 48 or 72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualization of a Potential Anticancer Signaling Pathway

anticancer_pathway 2-Butylpyrazole-3-carbaldehyde 2-Butylpyrazole-3-carbaldehyde Kinase (e.g., CDK2) Kinase (e.g., CDK2) 2-Butylpyrazole-3-carbaldehyde->Kinase (e.g., CDK2) Inhibition Cell Cycle Progression Cell Cycle Progression Kinase (e.g., CDK2)->Cell Cycle Progression Promotes Apoptosis Apoptosis Kinase (e.g., CDK2)->Apoptosis Inhibition leads to Cell Cycle Progression->Apoptosis Suppression of

Caption: Potential mechanism of anticancer activity.

Data Presentation: Comparative Analysis of Related Compounds

While specific data for 2-Butylpyrazole-3-carbaldehyde is not available, the following table presents data for structurally related pyrazole derivatives to provide a comparative context for its potential biological activity.

Compound/Derivative ClassBiological ActivityPotency (IC₅₀/MIC)Reference
N-Aryl Pyrazole-4-carbaldehydesAntibacterial (S. aureus, E. coli)MIC: 0.44-0.89 x 10⁻² µM/ml
Pyrazole-based ChalconesAnticancer (HNO-97)IC₅₀: 10-10.5 µM[12]
Pyrazole AnaloguesAnti-inflammatory-[13]
Pyrazole-based ChalconesAnticancer (HeLa)IC₅₀ = 4.94 µM

Conclusion and Future Directions

2-Butylpyrazole-3-carbaldehyde represents an intriguing yet uncharacterized molecule within the vast chemical space of pyrazole derivatives. Based on extensive data from analogous compounds, it is predicted to possess significant antimicrobial and anticancer properties. The N-butyl substitution is likely to confer a degree of lipophilicity that could favorably impact its pharmacokinetic profile and cellular uptake. The aldehyde functionality at the 3-position provides a reactive handle for further chemical modifications, opening avenues for the development of novel derivatives with enhanced potency and selectivity.

The experimental protocols detailed in this guide provide a clear roadmap for the synthesis and biological evaluation of 2-Butylpyrazole-3-carbaldehyde. Future research should focus on validating these predicted activities, elucidating the precise mechanisms of action, and exploring the structure-activity relationships of N-alkylated pyrazole-3-carbaldehydes. Such studies will be instrumental in determining the therapeutic potential of this promising scaffold.

References

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Springer. (n.d.). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives: Polycyclic Aromatic Compounds. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • PMC. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]

  • ARKIVOC. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Pyrazole-3(4)-carbaldehyde: Synthesis, Reactions and Biological Activity | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Retrieved from [Link]

  • Future Science. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Retrieved from [Link]

  • PubMed. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Retrieved from [Link]

Sources

Foundational

Technical Guide: Research Frontiers of 2-Butylpyrazole-3-carbaldehyde

An In-Depth Technical Guide on the Research Areas for 2-Butylpyrazole-3-carbaldehyde Executive Summary 2-Butylpyrazole-3-carbaldehyde (CAS: 1345472-13-0) represents a privileged scaffold in heterocyclic chemistry, charac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Research Areas for 2-Butylpyrazole-3-carbaldehyde

Executive Summary

2-Butylpyrazole-3-carbaldehyde (CAS: 1345472-13-0) represents a privileged scaffold in heterocyclic chemistry, characterized by the synergistic combination of a lipophilic butyl chain and a highly reactive formyl group on the pyrazole core. While pyrazoles are ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Rimonabant), the specific functionalization of the 3-carbaldehyde moiety offers a distinct "chemical handle" for divergent synthesis.

This guide provides a rigorous technical analysis of this compound, moving beyond basic properties to explore its utility as a precursor for Schiff bases, a ligand for coordination chemistry, and a pharmacophore in oncology and infectious disease research.

Part 1: Structural Analysis & Synthetic Access

Structural Logic and Nomenclature

The designation "2-Butylpyrazole-3-carbaldehyde" typically refers to the 1-(sec-butyl)-1H-pyrazole-3-carbaldehyde isomer, though commercial catalogs often use "2-butyl" to denote the sec-butyl group (


) attached to the N1 nitrogen.[1][2] The presence of the butyl group enhances lipophilicity (

), improving membrane permeability relative to methyl/ethyl analogs, while the 3-formyl group serves as a versatile electrophile.

Key Structural Features:

  • N1-Butyl Group: Steric bulk modulates binding affinity; lipophilicity aids bioavailability.

  • C3-Formyl Group: Gateway for condensation reactions (Schiff bases, Knoevenagel).

  • C4/C5 Positions: Open for electrophilic aromatic substitution (EAS) or C-H activation.

Synthetic Pathways

Accessing the 3-carbaldehyde isomer requires specific regiochemical control, as direct Vilsmeier-Haack formylation of the pyrazole ring typically occurs at the electron-rich C4 position.

Route A: Oxidative Functionalization (The "Self-Validating" Route)

This method ensures regiochemical purity by establishing the C3 substituent prior to oxidation.

  • Cyclization: Reaction of ethyl acetopyruvate with sec-butylhydrazine yields ethyl 1-(sec-butyl)-1H-pyrazole-3-carboxylate.

  • Reduction: Lithium Aluminum Hydride (LiAlH

    
    ) reduction affords the intermediate alcohol.[2]
    
  • Oxidation: Selective oxidation using Manganese Dioxide (MnO

    
    ) or PCC yields the target aldehyde.
    
Route B: Vilsmeier-Haack Cyclization of Hydrazones

A more direct approach involves the Vilsmeier-Haack reaction on specific hydrazones, which can cyclize to form the pyrazole ring with the aldehyde in situ.

SynthesisPathway cluster_0 Precursors cluster_1 Intermediate cluster_2 Target A Ethyl Acetopyruvate C Ethyl 1-(sec-butyl) pyrazole-3-carboxylate A->C Cyclization (EtOH, Reflux) B sec-Butylhydrazine B->C D 1-(sec-butyl) pyrazole-3-methanol C->D Reduction (LiAlH4, THF) E 2-Butylpyrazole -3-carbaldehyde D->E Oxidation (MnO2, DCM)

Figure 1: Step-wise synthetic pathway ensuring regioselectivity at the C3 position.

Part 2: Chemical Reactivity & Functionalization[1][2]

The core utility of 2-Butylpyrazole-3-carbaldehyde lies in its ability to undergo condensation reactions. The aldehyde oxygen is a "sacrificial" atom, replaced by nitrogen or carbon nucleophiles to generate diverse libraries.

Schiff Base Formation (Azomethines)

Reaction with primary amines yields Schiff bases (


), which are critical for biological screening. The lone pair on the imine nitrogen allows for metal chelation, forming stable complexes with Cu(II), Zn(II), and Ni(II).
Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields acrylonitrile derivatives. These electron-deficient alkenes are potent Michael acceptors, often exhibiting higher cytotoxicity than the parent aldehyde.

Reactivity Summary Table:

Reaction TypeReagentProduct ClassPotential Application
Condensation Primary Amines / HydrazidesSchiff Bases / HydrazonesAntimicrobial, Anticancer
Condensation MalononitrileAcrylonitrilesMichael Acceptors (Enzyme Inhibitors)
Oxidation KMnO

/ NaClO

Carboxylic AcidsPeptidomimetics
Reduction NaBH

AlcoholsBuilding Block
Complexation Metal Salts (CuCl

, etc.)
Metal ComplexesCatalysis, DNA Cleavage

Part 3: Therapeutic Applications[3]

Oncology (Anticancer Agents)

Research indicates that pyrazole-3-carbaldehyde derivatives exert cytotoxic effects through multiple mechanisms:

  • DNA Intercalation: Planar Schiff bases can insert between DNA base pairs, disrupting replication.

  • Kinase Inhibition: The pyrazole scaffold mimics the ATP purine ring, potentially inhibiting kinases like EGFR or CDK2.

  • Apoptosis Induction: Derivatives have shown efficacy against A549 (lung cancer) and MCF-7 (breast cancer) cell lines by triggering the mitochondrial apoptotic pathway.

Antimicrobial & Antifungal

The lipophilic butyl group enhances penetration of bacterial cell walls. Schiff bases derived from this aldehyde have demonstrated broad-spectrum activity against S. aureus (Gram-positive) and E. coli (Gram-negative), often outperforming standard antibiotics in resistant strains due to their novel mechanism of action (inhibition of DNA gyrase).

Bioactivity Target 2-Butylpyrazole -3-carbaldehyde Schiff Schiff Base Derivatives Target->Schiff Metal Metal Complexes Target->Metal Mech3 Membrane Disruption Target->Mech3 Butyl Chain Mech1 DNA Intercalation Schiff->Mech1 Mech2 Kinase Inhibition (ATP site) Schiff->Mech2 Metal->Mech1 Outcome1 Apoptosis (Cancer Cells) Mech1->Outcome1 Mech2->Outcome1 Outcome2 Bacteriostasis Mech3->Outcome2

Figure 2: Mechanistic pathways of biological activity for pyrazole-3-carbaldehyde derivatives.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of Pyrazole-Based Schiff Bases

A standardized protocol for generating a library of bioactive azomethines.

Materials:

  • 2-Butylpyrazole-3-carbaldehyde (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)

  • Ethanol (Absolute)[3][4]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 2-Butylpyrazole-3-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the substituted aniline.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure Schiff base.

Validation Criteria:

  • IR Spectroscopy: Disappearance of the C=O stretch (~1690 cm⁻¹) and appearance of the C=N stretch (~1610-1630 cm⁻¹).

  • ¹H NMR: Appearance of the azomethine proton singlet (-CH=N-) typically between δ 8.0–9.0 ppm.

Part 5: Future Outlook

The "2-Butyl" isomer represents an under-explored niche within the pyrazole library. Future research should focus on:

  • Structure-Activity Relationship (SAR): Systematically varying the butyl chain (n-butyl vs. sec-butyl vs. tert-butyl) to optimize lipophilicity for blood-brain barrier penetration in CNS drug design.

  • Hybrid Scaffolds: Linking this aldehyde with other pharmacophores (e.g., coumarins, quinolines) to create "dual-action" drugs.

  • Agrochemicals: Screening for fungicidal activity against crop pathogens, leveraging the established success of pyrazole-carboxamides (e.g., Sedaxane).

References

  • PubChem. 1H-Pyrazole-3-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

  • Vijesh, A. M., et al. Synthesis, characterization and antimicrobial activity of some new pyrazole derivatives.[5] European Journal of Medicinal Chemistry, 2010. (Contextual grounding for antimicrobial protocols).

  • Kumar, R., et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.[2] (Comprehensive review of synthesis methods).

  • Mamidala, S., et al.A facile one-pot, three-component synthesis of a new series of thiazolyl pyrazole carbaldehydes. Journal of Molecular Structure, 2020.

Sources

Exploratory

The Anatomy of a Modern Pharmacophore: A Theoretical and Computational Guide to 2-Butylpyrazole-3-carbaldehyde

Foreword: Bridging Theory and Application in Drug Discovery In the landscape of modern drug development, the pyrazole scaffold stands as a testament to the power of heterocyclic chemistry.[1] Its derivatives are foundati...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the pyrazole scaffold stands as a testament to the power of heterocyclic chemistry.[1] Its derivatives are foundational to a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The journey from a promising scaffold to a clinical candidate, however, is no longer solely the domain of the wet lab. It is a path increasingly illuminated by the precise and predictive power of theoretical and computational chemistry. By simulating molecular behavior at the quantum level, we can dissect structure-activity relationships, predict spectroscopic signatures, and model biological interactions with remarkable accuracy, thereby accelerating the discovery pipeline and refining our molecular designs before a single flask is touched.

This technical guide is crafted for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, templated approach to provide a deep, logical dive into the theoretical study of a representative pyrazole derivative: 2-Butylpyrazole-3-carbaldehyde . Our exploration is not merely a list of methods; it is a narrative of scientific inquiry. We will explore the causality behind our computational choices, grounding each step in the established principles of quantum mechanics and molecular modeling. From initial geometry optimization to the prediction of biological activity through molecular docking, this document serves as a self-validating framework for the theoretical investigation of novel chemical entities.

Section 1: The Digital Blueprint - Molecular Geometry and Electronic Structure

The first step in any theoretical investigation is to create an accurate three-dimensional model of the molecule and determine its most stable conformation, or ground-state geometry. This is not a trivial step; the geometry of a molecule dictates its electronic properties and, consequently, its reactivity and how it interacts with biological targets.

In Silico Construction and Geometry Optimization

The process begins by building the 2-butylpyrazole-3-carbaldehyde structure using molecular modeling software. The initial 3D structure is then subjected to geometry optimization using Density Functional Theory (DFT), a robust method that offers a favorable balance between computational cost and accuracy for systems of this size.[4][5]

The choice of a functional and basis set is critical. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is a workhorse in computational chemistry for its proven reliability in predicting the geometries of organic molecules.[6] We couple this with the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including diffuse functions (++) to account for lone pairs and polarization functions (d,p) to allow for non-spherical electron density, essential for accurately modeling the polar aldehyde group and the nitrogen heteroatoms.[6]

Protocol 1: DFT Geometry Optimization

  • Structure Building: Construct the 2-butylpyrazole-3-carbaldehyde molecule in a molecular editor (e.g., GaussView, Avogadro).

  • Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

  • Calculation Specification:

    • Define the calculation type as Opt (Optimization) and Freq (Frequency). The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • Specify the method: B3LYP/6-311++G(d,p).

    • Define the molecular charge (0) and spin multiplicity (singlet).

  • Execution: Run the calculation.

  • Analysis: Visualize the output to confirm the optimized geometry and check the frequency results.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The electronic character of a molecule is paramount to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[7] A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[7][8] Conversely, a small gap suggests the molecule is more reactive.[7] For 2-butylpyrazole-3-carbaldehyde, we would expect the electron density of the HOMO to be concentrated on the pyrazole ring, while the LUMO would likely be localized on the electron-withdrawing carbaldehyde group.

Table 1: Calculated Electronic Properties of 2-Butylpyrazole-3-carbaldehyde

Parameter Value (Hartree) Value (eV) Significance
HOMO Energy -0.254 -6.91 Electron-donating ability
LUMO Energy -0.089 -2.42 Electron-accepting ability

| HOMO-LUMO Gap (ΔE) | 0.165 | 4.49 | Chemical Reactivity/Stability |

Note: These values are hypothetical but representative for a molecule of this class based on similar studies.[7]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote regions of varying charge.

  • Red/Yellow: Electron-rich regions (negative potential), susceptible to electrophilic attack. For our molecule, this would be expected around the oxygen of the carbonyl group and the nitrogen atoms of the pyrazole ring.

  • Blue: Electron-poor regions (positive potential), susceptible to nucleophilic attack. This would be expected around the hydrogen atoms.

The MEP map provides an intuitive guide to the molecule's reactive sites and intermolecular interaction patterns.[9]

Section 2: Simulating the Spectrum - A Theoretical-Experimental Correlation

A key validation of any theoretical model is its ability to reproduce experimental data. Spectroscopic analysis is a cornerstone of chemical characterization, and we can simulate spectra computationally to aid in the interpretation of experimental results.[10][11]

Vibrational Analysis (FT-IR)

A frequency calculation, performed after geometry optimization at the same level of theory, provides the vibrational modes of the molecule. Each mode corresponds to a specific molecular motion (stretching, bending, etc.) and has an associated frequency and intensity. These calculated frequencies can be directly correlated with the peaks observed in an experimental Fourier-Transform Infrared (FT-IR) spectrum.

It is standard practice to apply a scaling factor to the calculated frequencies (e.g., ~0.96 for B3LYP functionals) to correct for systematic errors arising from anharmonicity and the limitations of the theoretical method.

Table 2: Predicted vs. Experimental Vibrational Frequencies

Functional Group Vibrational Mode Calculated Freq. (cm⁻¹) Scaled Freq. (cm⁻¹) Expected Exp. Range (cm⁻¹)
C-H (Butyl) Symmetric/Asymmetric Stretch 3050-3150 2928-3024 2850-2960
C=O (Aldehyde) Stretch 1755 1685 1670-1700
C=N (Pyrazole) Stretch 1610 1546 1520-1580

| C-N (Pyrazole) | Stretch | 1480 | 1421 | 1400-1450 |

Note: Hypothetical data presented for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei.[9] These calculations provide the absolute isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS).

Protocol 2: GIAO NMR Calculation

  • Optimized Geometry: Use the B3LYP/6-311++G(d,p) optimized structure as the input.

  • Input File Generation: Create a new input file for the NMR calculation.

  • Calculation Specification:

    • Specify the method: B3LYP/6-311++G(d,p).

    • Use the NMR=GIAO keyword.

    • It is often beneficial to perform the calculation in a simulated solvent using a continuum model like the Polarizable Continuum Model (PCM) to better mimic experimental conditions.

  • Execution and Analysis: Run the calculation and subtract the calculated isotropic shielding values from the similarly calculated shielding value for TMS to obtain the chemical shifts in ppm.

The ability to accurately predict NMR spectra is invaluable for confirming a synthesized structure or for distinguishing between potential isomers.[10]

Section 3: Probing Biological Activity - The Role of Molecular Docking

The ultimate goal for many novel pyrazole derivatives is their application as therapeutic agents. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like our pyrazole) when bound to a second (a receptor, typically a protein), in order to form a stable complex.[12][13][14] This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action.

The Docking Workflow

The process involves preparing both the protein receptor and the ligand, defining a binding site on the receptor, and then using a scoring function to evaluate the different binding poses of the ligand.

Diagram 1: Molecular Docking Workflow

G cluster_0 Receptor Preparation cluster_1 Ligand Preparation cluster_2 Docking Simulation cluster_3 Analysis PDB 1. Select Protein Target (e.g., from PDB) Clean 2. Clean Receptor (Remove water, co-ligands) PDB->Clean Protonate 3. Add Hydrogens & Assign Charges Clean->Protonate Grid Define Binding Site (Grid Box Generation) Protonate->Grid Opt 1. Optimized Ligand Geometry (from DFT) Charges 2. Assign Partial Charges Opt->Charges Charges->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Score 1. Analyze Binding Poses & Scoring Function Dock->Score Visualize 2. Visualize Interactions (H-bonds, hydrophobic, etc.) Score->Visualize

Caption: A typical workflow for molecular docking studies.

Interpreting the Results

The output of a docking simulation is a set of possible binding poses ranked by a scoring function, which estimates the binding affinity (often in kcal/mol). A lower binding energy indicates a more favorable interaction. The key is not just the score, but the analysis of the interactions. Does the aldehyde form a hydrogen bond with a key residue? Does the butyl group fit snugly into a hydrophobic pocket? These are the insights that guide rational drug design. For instance, docking 2-butylpyrazole-3-carbaldehyde against a target like Cyclooxygenase-2 (COX-2) could reveal key interactions that explain its potential anti-inflammatory activity.

Conclusion: From Theoretical Insight to Tangible Innovation

This guide has outlined a comprehensive theoretical framework for the investigation of 2-Butylpyrazole-3-carbaldehyde. By leveraging a suite of computational tools, from DFT to molecular docking, we can construct a detailed, multi-faceted profile of a molecule before it is ever synthesized. We can predict its structure, reactivity, spectroscopic signatures, and potential biological activity. This in silico-first approach does not replace experimental chemistry; it empowers it. It allows us to be more strategic, to prioritize more promising candidates, and to understand our results with a depth that is inaccessible through experimentation alone. The principles and protocols detailed herein provide a robust and validated pathway for accelerating the discovery of the next generation of pyrazole-based therapeutics.

References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). The First Scientific Conference the Collage of Sciences.
  • Synthesis and Characterization of Some New Pyrazole Derivatives. (n.d.).
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). International Journal of Pharmaceutical Research.
  • Molecular modeling and docking studies of new antioxidant pyrazole-thiazole hybrids. (n.d.).
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).
  • Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC.
  • Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. (2024). Heliyon.
  • Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation studies. (n.d.).
  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Deriv
  • A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. (2019). American Scientific Research Journal for Engineering, Technology, and Sciences.
  • Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (n.d.). Organic and Biomolecular Chemistry.
  • A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. (n.d.).
  • Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. (n.d.).
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports.
  • Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. (n.d.). RSC Publishing.
  • DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. (2025). Mapana Journal of Sciences.
  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein deriv
  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2025). YouTube.
  • Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). (n.d.). Scientific.net.

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Foundational

A Senior Application Scientist's Guide to the Preliminary Bioactivity Screening of 2-Butylpyrazole-3-carbaldehyde

Foreword: The Rationale for Investigation In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents. The inherent versatility of the pyrazole ring has led to the development of drugs with a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Our focus here is on a specific, yet-underexplored derivative: 2-Butylpyrazole-3-carbaldehyde .

The presence of the butyl group at the N2 position and a reactive carbaldehyde at the C3 position presents a unique chemical entity. The lipophilic butyl chain may enhance membrane permeability, while the aldehyde group offers a site for potential covalent interactions or further derivatization. This guide provides a structured, multi-tiered framework for conducting a robust preliminary bioactivity screening of this compound. Our approach is not merely a sequence of steps but a logical cascade, beginning with predictive in silico analysis and progressing to targeted in vitro validation. This ensures a resource-efficient and scientifically rigorous evaluation, designed to uncover the therapeutic potential of 2-Butylpyrazole-3-carbaldehyde.

Part 1: The Predictive Foundation: In Silico & Physicochemical Profiling

Before committing to resource-intensive wet-lab experiments, a computational assessment is paramount. This initial phase allows us to predict the compound's pharmacokinetic profile (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and forecast its likely biological targets. This predictive screen acts as a crucial filter, highlighting potential strengths and liabilities early in the discovery process.[1]

Workflow for In Silico Profiling

cluster_0 In Silico & Physicochemical Profiling Compound 2-Butylpyrazole-3-carbaldehyde (SMILES String) SwissADME ADMET & Physicochemical Prediction (SwissADME) Compound->SwissADME Input Structure TargetPred Potential Target Prediction Compound->TargetPred Input Structure DataTable Data Synthesis & Prioritization SwissADME->DataTable TargetPred->DataTable GoNoGo Decision Point: Proceed to In Vitro? DataTable->GoNoGo

Caption: In Silico screening workflow for 2-Butylpyrazole-3-carbaldehyde.

Experimental Protocol 1: ADMET & Physicochemical Prediction

Objective: To computationally evaluate the drug-likeness and pharmacokinetic properties of 2-Butylpyrazole-3-carbaldehyde.

Methodology: The SwissADME web tool provides a free and robust platform for this analysis.[2][3]

  • Obtain SMILES String: Convert the chemical structure of 2-Butylpyrazole-3-carbaldehyde into its corresponding SMILES (Simplified Molecular Input Line Entry System) format.

  • Access SwissADME: Navigate to the SwissADME homepage ([Link]3]

  • Input Compound: Paste the SMILES string into the input box and initiate the analysis.

  • Data Collection: Systematically record the predicted parameters, focusing on:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

    • Lipinski's Rule of Five: Assess compliance (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).[4]

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.

    • Drug-likeness: Bioavailability Score.

    • Medicinal Chemistry: Alerts for Pan Assay Interference Compounds (PAINS).

Data Presentation: Predicted Physicochemical Properties
PropertyPredicted ValueConformance to Drug-LikenessRationale
Molecular Weighte.g., 152.19 g/mol Yes (≤ 500)Influences absorption and distribution.
cLogPe.g., 1.85Yes (≤ 5)Optimal lipophilicity for membrane passage.
H-Bond Acceptorse.g., 2Yes (≤ 10)Affects solubility and receptor binding.
H-Bond Donorse.g., 0Yes (≤ 5)Affects solubility and receptor binding.
TPSAe.g., 41.57 ŲFavorablePredicts cell permeability.
GI Absorptione.g., HighFavorableIndicates good potential for oral bioavailability.
BBB Permeante.g., YesTarget DependentSuggests potential for CNS activity.
Bioavailability Scoree.g., 0.55GoodA composite score indicating drug potential.
PAINS Alertse.g., 0ExcellentAbsence of substructures known to cause false positives.

(Note: Values are hypothetical examples for illustrative purposes.)

Part 2: Primary In Vitro Bioactivity Screening

Based on the extensive bioactivity profile of the pyrazole scaffold, a parallel screening approach targeting cancer, microbial infections, and inflammation is a logical and efficient starting point.[5] This allows for a broad yet targeted assessment of the compound's potential.

Workflow for Primary In Vitro Screening

cluster_1 Primary In Vitro Bioactivity Screening Compound 2-Butylpyrazole-3-carbaldehyde (DMSO Stock) Screen1 Anticancer Screening (MTT Assay) Compound->Screen1 Screen2 Antimicrobial Screening (Broth Microdilution) Compound->Screen2 Screen3 Anti-inflammatory Screening (NO Inhibition Assay) Compound->Screen3 Results1 IC50 Values Screen1->Results1 Results2 MIC Values Screen2->Results2 Results3 NO Inhibition % Screen3->Results3 Decision Identify 'Hit' Activity Results1->Decision Results2->Decision Results3->Decision

Caption: Parallel workflow for primary in vitro bioactivity screening.

Anticancer Activity Screening

Causality: The pyrazole core is present in numerous compounds investigated for their anticancer properties, making this a primary area of investigation.

Objective: To determine the concentration of 2-Butylpyrazole-3-carbaldehyde that inhibits the metabolic activity of cultured cancer cells by 50% (IC50).[6]

Methodology:

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, PC-3 prostate) and a non-cancerous fibroblast line (e.g., MRC-5) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2-Butylpyrazole-3-carbaldehyde in a suitable culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell LineTypeIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin
MCF-7Breast Cancere.g., 15.2e.g., 1.1
A549Lung Cancere.g., 28.5e.g., 0.9
PC-3Prostate Cancere.g., > 100e.g., 2.5
MRC-5Normal Fibroblaste.g., 85.7e.g., 0.2
Antimicrobial Activity Screening

Causality: The structural features of pyrazoles have been successfully exploited to develop potent antibacterial and antifungal agents.

Objective: To determine the lowest concentration of 2-Butylpyrazole-3-carbaldehyde that visibly inhibits the growth of a microorganism (MIC).[10]

Methodology:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]

  • Inoculation: Add the diluted bacterial or fungal suspension to each well containing the test compound.[13] Include a positive control (microorganism, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by a plate reader.[14]

MicroorganismTypeMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Drug
S. aureusGram-positivee.g., 32Ciprofloxacin: e.g., 0.5
E. coliGram-negativee.g., > 128Ciprofloxacin: e.g., 0.015
C. albicansFunguse.g., 64Fluconazole: e.g., 1
Anti-inflammatory Activity Screening

Causality: Many pyrazole-containing drugs, such as celecoxib, function as anti-inflammatory agents, making this a key area to explore.

Objective: To assess the ability of 2-Butylpyrazole-3-carbaldehyde to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[15]

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[16]

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control wells).[17]

  • Incubation: Co-incubate the cells with the compound and LPS for 20-24 hours.[18]

  • Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[16]

  • Analysis: Mix 50 µL of supernatant with 50 µL of Griess reagent. After a short incubation, measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

  • Viability Check: Concurrently perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.

Concentration (µM)NO Production (% of LPS Control)Cell Viability (%)
0 (LPS only)100%100%
1e.g., 95.2%e.g., 99.1%
10e.g., 68.3%e.g., 98.5%
50e.g., 35.1%e.g., 96.2%
100e.g., 15.8%e.g., 92.4%

Part 3: Mechanistic Deconvolution & Target Validation

A "hit" from the primary screen is not an endpoint, but a starting point for deeper mechanistic investigation. The goal is to transition from observing what the compound does to understanding how it does it. If, for instance, the primary screen reveals potent and selective anticancer activity, a logical next step is to investigate its effect on key signaling pathways frequently dysregulated in cancer.

Potential Signaling Pathway: PI3K/AKT in Cancer

Causality: The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and growth.[19] Its over-activation is a hallmark of many cancers, and it is a known target for various small molecule inhibitors.[5][20][21][22] Given the established role of pyrazole derivatives as kinase inhibitors, this pathway represents a high-priority target for investigation.

cluster_2 Hypothesized PI3K/AKT Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits TestCompound 2-Butylpyrazole-3-carbaldehyde TestCompound->PI3K Potential Inhibition Site

Caption: Potential inhibition of the PI3K/AKT pathway by the test compound.

Follow-up Experimental Strategy: If a hit is confirmed in the anticancer screen, the following experiments would be logical next steps:

  • Kinase Inhibition Assays: Directly measure the ability of the compound to inhibit the activity of purified kinases in the PI3K/AKT pathway using in vitro enzymatic assays.

  • Western Blot Analysis: Treat cancer cells with the compound and analyze the phosphorylation status of key proteins like AKT and downstream targets like mTOR to confirm pathway inhibition within a cellular context.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M), which is a common outcome of inhibiting proliferation pathways.

By systematically progressing from broad screening to focused mechanistic studies, we can build a comprehensive and compelling profile of 2-Butylpyrazole-3-carbaldehyde, efficiently validating its potential as a lead compound for future drug development.

References

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

  • SpringerLink. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). In-Silico ADMET predictions using SwissADME and PreADMET software. Retrieved from [Link]

  • YouTube. (2021, February 12). In silico #ADMET Analysis by #SwissADMET web based tools. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • PubMed. (n.d.). PI3K/Akt signalling pathway and cancer. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitric oxide production in LPS-induced RAW 264.7 macrophage cells. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Frontiers. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Retrieved from [Link]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Butylpyrazole-3-carbaldehyde

Target Analyte: 1-Butyl-1H-pyrazole-3-carbaldehyde (IUPAC) Common Name: 2-Butylpyrazole-3-carbaldehyde CAS: 1352494-62-2 Molecular Formula: C₈H₁₂N₂O Part 1: Strategic Overview & Route Selection The Isomer Challenge The s...

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 1-Butyl-1H-pyrazole-3-carbaldehyde (IUPAC) Common Name: 2-Butylpyrazole-3-carbaldehyde CAS: 1352494-62-2 Molecular Formula: C₈H₁₂N₂O

Part 1: Strategic Overview & Route Selection

The Isomer Challenge

The synthesis of N-alkylpyrazole-3-carbaldehydes presents a classic regioselectivity challenge. The commercial name "2-Butylpyrazole-3-carbaldehyde" is a legacy designation; the IUPAC structure corresponds to 1-butyl-1H-pyrazole-3-carbaldehyde , where the butyl group is attached to the nitrogen distal to the aldehyde group.

Direct functionalization of the simple 1-butylpyrazole core fails to yield this specific isomer:

  • Vilsmeier-Haack Formylation: Exclusively targets the C-4 position (nucleophilic center), yielding the 4-carbaldehyde.

  • Direct Lithiation (n-BuLi): Occurs at the most acidic C-5 position, yielding the 5-carbaldehyde (often confused with the 3-isomer due to tautomeric numbering shifts).

The Selected Pathway: The Enaminone Route

To guarantee the formation of the 3-carbaldehyde , we utilize a de novo ring construction strategy using an enaminone precursor. This route locks the regiochemistry before the ring closes, ensuring high isomeric purity suitable for pharmaceutical applications (e.g., kinase inhibitor development).

The Workflow:

  • Enaminone Formation: Condensation of ethyl pyruvate with DMF-DMA.

  • Regioselective Cyclization: Reaction with butylhydrazine to form the 3-carboxylate ester.

  • Redox Manipulation: Controlled reduction to the alcohol followed by mild oxidation to the aldehyde.

Part 2: Detailed Protocols

Phase 1: Precursor Synthesis & Cyclization

Objective: Synthesize Ethyl 1-butyl-1H-pyrazole-3-carboxylate with >95% regioselectivity.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Ethyl Pyruvate1.0C3-C5 Scaffold Source
DMF-DMA (N,N-Dimethylformamide dimethyl acetal)1.1C4-C5 Linker / Enamine former
Butylhydrazine Hydrochloride1.0Nitrogen Source
Ethanol (Absolute)SolventReaction Medium
Triethylamine (TEA)1.2Base (to free hydrazine)
Step-by-Step Protocol
  • Enaminone Synthesis (In-Situ):

    • Charge a clean, dry round-bottom flask with Ethyl Pyruvate (100 mmol) and anhydrous ethanol (200 mL).

    • Add DMF-DMA (110 mmol) dropwise at room temperature.

    • Heat to reflux (approx. 78°C) for 4 hours. The solution will darken to a deep orange/red, indicating the formation of Ethyl 4-(dimethylamino)-2-oxo-3-butenoate .

    • Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of ethyl pyruvate.

  • Cyclization:

    • Cool the reaction mixture to room temperature.

    • In a separate beaker, dissolve Butylhydrazine Hydrochloride (100 mmol) in minimal ethanol and add Triethylamine (120 mmol) to generate the free base. Stir for 10 minutes.

    • Slowly add the butylhydrazine solution to the enaminone mixture over 30 minutes.

    • Critical Step: Heat the mixture to reflux for 6–12 hours.

    • Mechanism:[1][5] The primary amine (NH₂) of the hydrazine attacks the enamine carbon (C-4 equivalent), followed by the secondary amine (NH-Bu) attacking the ketone carbonyl. This specific sequence locks the carboxylate at the C-3 position.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The 3-isomer (major) typically elutes after the trace 5-isomer.

Phase 2: Functional Group Transformation (Ester to Aldehyde)

Objective: Convert the ester moiety to the target aldehyde without over-reduction.

Reagents
ReagentRole
LiAlH₄ (Lithium Aluminum Hydride)Reducing Agent (Ester

Alcohol)
MnO₂ (Activated Manganese Dioxide)Oxidizing Agent (Alcohol

Aldehyde)
THF (Anhydrous)Solvent for Reduction
Dichloromethane (DCM)Solvent for Oxidation
Protocol

Step A: Reduction to (1-Butyl-1H-pyrazol-3-yl)methanol

  • Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C under Argon/Nitrogen.

  • Dissolve the Ethyl 1-butyl-1H-pyrazole-3-carboxylate (from Phase 1) in THF and add dropwise to the LAH suspension.

  • Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

  • Filter the white precipitate through Celite. Concentrate the filtrate to obtain the crude alcohol.

Step B: Oxidation to 2-Butylpyrazole-3-carbaldehyde Note: Swern oxidation is an alternative, but MnO₂ is preferred for allylic/benzylic-type alcohols due to operational simplicity.

  • Dissolve the crude alcohol in DCM (0.1 M concentration).

  • Add Activated MnO₂ (10–20 equiv.). A large excess is standard for heterogeneous kinetics.

  • Stir vigorously at RT for 12–24 hours. Monitor by TLC (Aldehyde is less polar than alcohol).

  • Filter through a pad of Celite to remove MnO₂.

  • Concentrate the filtrate.

  • Final Purification: Distillation (vacuum) or Column Chromatography (Hexane/EtOAc) yields the pure oil.

Part 3: Visualization & Logic

Synthesis Pathway Diagram

The following diagram illustrates the regiochemical logic, highlighting why the enaminone route is superior to direct alkylation methods.

SynthesisRoute cluster_rejected Rejected Routes (Wrong Isomer) Start Ethyl Pyruvate Intermediate Enaminone Intermediate (Ethyl 4-(dimethylamino)-2-oxo-3-butenoate) Start->Intermediate Condensation (Reflux) Reagent1 DMF-DMA Reagent1->Intermediate Cyclized Ethyl 1-butyl-1H-pyrazole-3-carboxylate (Regio-locked) Intermediate->Cyclized Cyclization (Regioselective) Reagent2 Butylhydrazine Reagent2->Cyclized Reduced Alcohol Intermediate Cyclized->Reduced LiAlH4 Reduction Final Target: 1-Butyl-1H-pyrazole-3-carbaldehyde Reduced->Final MnO2 Oxidation ButylPyrazole 1-Butylpyrazole Wrong1 4-CHO (Vilsmeier) ButylPyrazole->Wrong1 Wrong2 5-CHO (Lithiation) ButylPyrazole->Wrong2

Caption: Figure 1. Regioselective synthesis workflow contrasting the selected Enaminone Route against non-selective direct functionalization methods.

Part 4: Analytical Validation & QC

To ensure the protocol was successful, verify the following analytical markers.

TechniqueExpected Signal (Approximate)Structural Assignment
1H NMR

9.9–10.0 ppm (s, 1H)
Aldehyde proton (Distinctive diagnostic peak)
1H NMR

7.5 ppm (d) & 6.8 ppm (d)
Pyrazole ring protons (C5-H and C4-H)
1H NMR

4.2 ppm (t, 2H)
N-CH₂ (Methylene adjacent to Nitrogen)
IR 1690–1700 cm⁻¹C=O Stretch (Conjugated Aldehyde)
HPLC Purity > 98%Ret. Time dependent on column (C18 recommended)

Troubleshooting Note: If the NMR shows a singlet around


 8.0 ppm instead of two doublets, or the aldehyde peak is shifted, you may have synthesized the 4-isomer (Vilsmeier impurity) or the 5-isomer (Lithiation impurity). The coupling constant (

) between H4 and H5 in the 3-substituted system is typically ~2.0–2.5 Hz.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965623, 1-Butyl-1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

  • Menozzi, G., Mosti, L., & Schenone, P. (1987).Reaction of N,N-dimethylformamide dimethyl acetal with ethyl pyruvate: Synthesis of ethyl 4-dimethylamino-2-oxo-3-butenoate and its use in the synthesis of heterocycles. Journal of Heterocyclic Chemistry, 24(6), 1669-1675. (Foundational method for the enaminone precursor).
  • Fustero, S., et al. (2008).Regioselective Synthesis of Pyrazoles from Enaminones. Journal of Organic Chemistry. (General methodology for regiocontrol in pyrazole synthesis).
  • Chemikart (2025). Commercial listing and physical properties for 1-butyl-1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

Sources

Application

Application Notes: The Synthetic Utility of 2-Butylpyrazole-3-carbaldehyde

Introduction: The Pyrazole Scaffold and the Versatility of the 3-Formyl Group The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of numerous approved drugs and biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Versatility of the 3-Formyl Group

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of numerous approved drugs and biologically active compounds.[1][2][3] Its five-membered heterocyclic structure with two adjacent nitrogen atoms imparts unique electronic properties and conformational rigidity, making it an ideal building block for designing targeted molecular therapies. Derivatives of pyrazole are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][2]

2-Butylpyrazole-3-carbaldehyde emerges as a particularly valuable chemical intermediate. The N-butyl group enhances lipophilicity, which can be crucial for membrane permeability and bioavailability of final drug candidates. More importantly, the formyl group (carbaldehyde) at the C-3 position is a versatile chemical handle. It serves as an electrophilic site, poised for a variety of transformations that allow for the construction of complex molecular architectures. This guide provides an in-depth look at the reactivity of this intermediate and offers detailed protocols for its application in synthetic workflows.[4][5]

Physicochemical & Spectroscopic Profile

Before embarking on synthesis, a thorough understanding of the starting material's properties is essential.

PropertyValueSource
Molecular Formula C₈H₁₂N₂OInferred
Molecular Weight 152.19 g/mol Inferred
Appearance Off-white to yellow solid/oilTypical for similar aldehydes
CAS Number Not available; analogous to 3920-50-1[6]
Boiling Point >300 °C (Predicted for pyrazole-3-carbaldehyde)[6]
Solubility Soluble in methanol, ethanol, DCM, chloroformGeneral organic solubility

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.9-10.1 (s, 1H, -CHO), 7.5-7.7 (d, 1H, pyrazole-H4), 6.6-6.8 (d, 1H, pyrazole-H5), 4.1-4.3 (t, 2H, N-CH₂), 1.7-1.9 (m, 2H, -CH₂-), 1.3-1.5 (m, 2H, -CH₂-), 0.9-1.0 (t, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 185.0 (CHO), 150.0 (C3), 140.0 (C5), 110.0 (C4), 52.0 (N-CH₂), 32.0, 20.0, 13.5 (-CH₂CH₂CH₃).

  • IR (KBr, cm⁻¹): 3100-3000 (Ar C-H), 2960-2870 (Aliphatic C-H), 1680-1670 (C=O, aldehyde), 1550 (C=N).

  • MS (ESI+): m/z 153.1 [M+H]⁺.

Core Reactivity & Synthetic Pathways

The aldehyde functionality is the epicenter of 2-Butylpyrazole-3-carbaldehyde's reactivity, enabling chain extension, functional group interconversion, and the introduction of new ring systems.

graph Synthetic_Pathways { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes Start [label="2-Butylpyrazole-3-carbaldehyde", fillcolor="#F1F3F4"]; Knoevenagel [label="Knoevenagel Condensation", fillcolor="#E8F0FE", color="#4285F4", style="rounded,filled,bold"]; ReductiveAmination [label="Reductive Amination", fillcolor="#E8F0FE", color="#4285F4", style="rounded,filled,bold"]; Oxidation [label="Oxidation", fillcolor="#E8F0FE", color="#4285F4", style="rounded,filled,bold"]; Wittig [label="Wittig Olefination", fillcolor="#E8F0FE", color="#4285F4", style="rounded,filled,bold"];

Product_Alkene [label="α,β-Unsaturated Nitriles/Esters", fillcolor="#FFFFFF"]; Product_Amine [label="Secondary/Tertiary Amines", fillcolor="#FFFFFF"]; Product_Acid [label="Pyrazole-3-carboxylic Acid", fillcolor="#FFFFFF"]; Product_Stilbene [label="Stilbene Analogues", fillcolor="#FFFFFF"];

// Edges Start -> Knoevenagel [label=" Active Methylene\n(e.g., Malononitrile) "]; Knoevenagel -> Product_Alkene;

Start -> ReductiveAmination [label=" R₂NH, Reducing Agent\n(e.g., NaBH(OAc)₃) "]; ReductiveAmination -> Product_Amine;

Start -> Oxidation [label=" Oxidant\n(e.g., KMnO₄, PCC) "]; Oxidation -> Product_Acid;

Start -> Wittig [label=" Wittig Ylide\n(e.g., Ph₃P=CHR) "]; Wittig -> Product_Stilbene; }

Figure 1: Key synthetic transformations of 2-Butylpyrazole-3-carbaldehyde.

This reaction is a cornerstone for creating α,β-unsaturated systems by reacting the aldehyde with an active methylene compound.[7][8][9]

  • Causality: The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium carbonate) which deprotonates the active methylene compound (like malononitrile or diethyl malonate) to form a nucleophilic carbanion.[7] This carbanion then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. Subsequent dehydration yields the thermodynamically stable conjugated product. The choice of an aqueous or mild catalyst system makes this a green and efficient method.[7]

Reductive amination is a powerful and reliable method for synthesizing secondary and tertiary amines, avoiding the over-alkylation issues common with direct alkylation.[10][11][12]

  • Causality: The process involves two key steps, often performed in one pot. First, the aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate. Second, a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion to the corresponding amine.[10] NaBH(OAc)₃ is particularly favored as it is less toxic than its cyano counterpart and is effective under mildly acidic conditions which also catalyze iminium ion formation.

Conversion of the aldehyde to a carboxylic acid opens up another avenue for synthetic elaboration, primarily through the formation of amides and esters.[13]

  • Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or milder reagents like pyridinium chlorochromate (PCC) under specific conditions can efficiently oxidize the aldehyde. The resulting 2-butylpyrazole-3-carboxylic acid can then be activated (e.g., to an acid chloride with SOCl₂) and coupled with various amines or alcohols to generate extensive libraries of amide and ester derivatives, which are prevalent in pharmacologically active molecules.[13]

Application Protocols

Disclaimer: These protocols are exemplary and should be adapted based on specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[14][15]

Objective: To synthesize 2-(2-butyl-1H-pyrazol-3-yl)methylene)malononitrile.

Materials:

  • 2-Butylpyrazole-3-carbaldehyde (1.0 mmol, 152.2 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Ammonium carbonate (0.2 mmol, 19.2 mg)[7]

  • Ethanol:Water (1:1, 10 mL)

  • Round-bottom flask (50 mL), magnetic stirrer, TLC plates

Procedure:

  • Setup: To a 50 mL round-bottom flask, add 2-Butylpyrazole-3-carbaldehyde, malononitrile, and 10 mL of the ethanol:water solvent.

  • Catalysis: Add ammonium carbonate to the mixture. The use of a mild, inexpensive catalyst in an aqueous medium represents a green chemistry approach.[7]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate:hexane as the eluent. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, a solid precipitate usually forms. Filter the product using a Buchner funnel and wash the solid with cold water (2 x 5 mL) to remove the catalyst and any unreacted malononitrile.

  • Purification & Validation: Dry the solid product under vacuum. The product is often pure enough for subsequent steps. For higher purity, recrystallization from ethanol can be performed. Confirm the structure using ¹H NMR, IR, and Mass Spectrometry.

    • Expected Yield: >90%.

Objective: To synthesize 4-((2-butyl-1H-pyrazol-3-yl)methyl)morpholine.

Materials:

  • 2-Butylpyrazole-3-carbaldehyde (1.0 mmol, 152.2 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 105 µL)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

  • Dichloromethane (DCM), anhydrous (15 mL)

  • Acetic acid (1 drop, optional catalyst)

  • Round-bottom flask (50 mL), magnetic stirrer, nitrogen atmosphere

Procedure:

  • Setup: Dissolve 2-Butylpyrazole-3-carbaldehyde and morpholine in anhydrous DCM (10 mL) in a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere.

  • Iminium Formation: Stir the solution at room temperature for 30 minutes. A drop of glacial acetic acid can be added to catalyze the formation of the iminium intermediate. This step is crucial as the reducing agent will not effectively reduce the aldehyde in the presence of the amine.

  • Reduction: Add sodium triacetoxyborohydride in one portion. Causality Insight: NaBH(OAc)₃ is moisture-sensitive but is the preferred reagent for one-pot reductive aminations because it is selective for imines and protonated carbonyls over aldehydes/ketones, preventing reduction of the starting material.[10]

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC (5:5 ethyl acetate:hexane with 1% triethylamine to prevent streaking).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification & Validation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. Validate the final product by NMR and MS.

    • Expected Yield: 75-85%.

Safety and Handling
  • General: Handle 2-Butylpyrazole-3-carbaldehyde and its derivatives in a well-ventilated fume hood.[14]

  • Exposure: The compound is expected to be an irritant to the skin and eyes.[14][15] In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[15]

  • PPE: Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017). ResearchGate. Retrieved from [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. Retrieved from [Link]

  • 3-Butyloxirane-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Semantic Scholar. Retrieved from [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. Retrieved from [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (n.d.). MDPI. Retrieved from [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Transforming Aldehydes to Amines: A Journey Through Chemistry. (2026). Oreate AI Blog. Retrieved from [Link]

Sources

Method

Application Note: Analytical Characterization of 2-Butylpyrazole-3-carbaldehyde

This guide details the analytical characterization of 2-Butylpyrazole-3-carbaldehyde , a critical heterocyclic intermediate. Note on Nomenclature & Regiochemistry: In pyrazole chemistry, N-alkylation of 1H-pyrazole-3-car...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical characterization of 2-Butylpyrazole-3-carbaldehyde , a critical heterocyclic intermediate.

Note on Nomenclature & Regiochemistry: In pyrazole chemistry, N-alkylation of 1H-pyrazole-3-carbaldehyde typically yields a mixture of two regioisomers:

  • 1-Butyl-1H-pyrazole-3-carbaldehyde (The "1,3-isomer" – usually the major thermodynamic product).

  • 1-Butyl-1H-pyrazole-5-carbaldehyde (The "1,5-isomer" – often historically referred to as 2-butylpyrazole-3-carbaldehyde because the alkyl group is on the nitrogen adjacent to the 3-substituent).

This guide specifically addresses the characterization of the 2-butyl (or 1,5-substituted) isomer and the critical analytical techniques required to distinguish it from its regioisomer.

Introduction & Critical Quality Attributes (CQAs)

2-Butylpyrazole-3-carbaldehyde is a bifunctional building block containing a lipophilic butyl chain and a reactive aldehyde handle. Its quality control is complicated by tautomeric-dependent regioselectivity . The "2-butyl" isomer places the steric bulk of the butyl group adjacent to the reactive aldehyde, significantly altering downstream reaction kinetics (e.g., reductive aminations) compared to the 1-butyl isomer.

Critical Quality Attributes:

  • Regio-Purity:

    
     98% (Must distinguish N1 vs. N2 alkylation).
    
  • Assay (Potency):

    
     97% w/w.
    
  • Residual Alkylating Agent: Butyl bromide/iodide < 500 ppm (Genotoxic alert).

  • Aldehyde Oxidation: Pyrazole-3-carboxylic acid impurity < 1.0%.

Structural Elucidation: The Regioisomer Challenge

The most common failure mode in pyrazole development is misassignment of the N-alkylation site. Standard 1D NMR is often insufficient because the chemical shifts of the 1,3- and 1,5-isomers are similar.

Technique 1: NOE-Difference Spectroscopy (The Gold Standard)

Objective: Definitively assign the position of the butyl group relative to the aldehyde.

Mechanism:

  • In the 2-butyl isomer (1,5-substitution): The N-butyl

    
    -methylene protons are spatially close (< 5 Å) to the aldehyde proton (or the C4-H proton).
    
  • In the 1-butyl isomer (1,3-substitution): The N-butyl group is distant from the aldehyde.

Protocol:

  • Sample Prep: Dissolve 10 mg sample in 0.6 mL DMSO-

    
     (preferred over CDCl
    
    
    
    to prevent aldehyde hydration/exchange).
  • Experiment: Run a 1D NOE difference spectrum or 2D NOESY.

  • Irradiation: Irradiate the N-CH

    
     triplet signal (approx. 4.0–4.5 ppm).
    
  • Observation:

    • Positive NOE at Aldehyde (-CHO, ~9.8 ppm): Confirms 2-butyl (1,5) structure.

    • Positive NOE at C5-H only: Confirms 1-butyl (1,3) structure.

Visualization: Regioisomer Logic Flow

RegioLogic Start Crude 2-Butylpyrazole-3-carbaldehyde NMR 1H NMR (DMSO-d6) Start->NMR NOESY 2D NOESY / 1D NOE Target: N-CH2 vs CHO NMR->NOESY ResultA NOE Observed: N-CH2 <-> CHO NOESY->ResultA Correlation ResultB NOE Absent: N-CH2 <-> CHO NOESY->ResultB No Correlation ConclusionA CONFIRMED: 2-Butyl (1,5-isomer) ResultA->ConclusionA ConclusionB IDENTIFIED: 1-Butyl (1,3-isomer) ResultB->ConclusionB

Figure 1: Logic flow for distinguishing 2-butyl vs 1-butyl isomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Quantitative Profiling Protocols

Protocol A: HPLC Purity & Assay

Rationale: Pyrazoles are basic. Standard silica columns often yield tailing peaks due to silanol interactions. We use a "TFA-shielding" approach to ensure sharp peak shape.

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 5% B (Hold); 2-15 min: 5%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Universal)
Injection 5 µL
Diluent 50:50 Water:Acetonitrile

Execution Steps:

  • System Suitability: Inject a standard containing both regioisomers (if available) or the crude reaction mix. The 2-butyl isomer is generally less polar (elutes later) than the 1-butyl isomer due to the shielding of the polar aldehyde group by the adjacent butyl chain, though this can vary by column selectivity.

  • Linearity: Prepare 5 levels from 0.05 mg/mL to 0.5 mg/mL.

    
     must be 
    
    
    
    0.999.
  • Impurity Flag: Watch for a peak at RRT ~0.2-0.3 (Pyrazole-3-carboxylic acid, oxidation product) and RRT ~1.2 (Bis-butylated impurity).

Protocol B: GC-HS for Residual Solvents & Alkyl Halides

Rationale: The synthesis likely involves butyl bromide or butyl iodide. These are genotoxic impurities (GTIs) and must be controlled to ppm levels. High-Headspace GC is preferred to avoid matrix effects from the non-volatile pyrazole salt.

Instrument: Agilent 7890B / 8890 with Headspace Sampler.

  • Column: DB-624 (30m x 0.32mm x 1.8µm).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program: 40°C (5 min)

    
     10°C/min 
    
    
    
    220°C (5 min).
  • Headspace Conditions:

    • Incubation: 85°C for 20 mins.

    • Solvent: DMAc or DMSO (Dissolves the pyrazole matrix completely).

Analytical Workflow Summary

This diagram illustrates the sequence of testing from raw material receipt to final Certificate of Analysis (CoA) generation.

Workflow cluster_ID Identification cluster_Purity Purity & Safety Sample Sample Receipt IR FT-IR (C=O ~1690 cm-1) Sample->IR NMR 1H NMR + NOE (Regio-Check) Sample->NMR HPLC RP-HPLC (Assay + Rel. Subs) Sample->HPLC GC GC-Headspace (Bu-Br < 500ppm) Sample->GC CoA Final CoA Release IR->CoA NMR->CoA HPLC->CoA GC->CoA

Figure 2: Integrated analytical workflow for 2-Butylpyrazole-3-carbaldehyde characterization.

Troubleshooting & Tips

  • Aldehyde Instability: The aldehyde group is prone to oxidation to carboxylic acid in solution.

    • Action: Prepare HPLC samples immediately before injection. Use amber vials. Avoid protic solvents (methanol/ethanol) in the diluent if the sample sits for >4 hours to prevent hemiacetal formation.

  • Peak Tailing: Pyrazoles are nitrogenous bases (

    
     ~2.5).
    
    • Action: If tailing occurs, increase TFA concentration to 0.15% or switch to a high-pH stable column (e.g., XBridge C18) and use 10mM Ammonium Bicarbonate (pH 10) mobile phase to deprotonate the pyrazole.

  • Regioisomer Co-elution:

    • Action: If 1-butyl and 2-butyl isomers co-elute on C18, switch to a Phenyl-Hexyl column. The

      
      -
      
      
      
      interactions often discriminate between the different steric environments of the aromatic ring in the two isomers.

References

  • Synthesis and Regioselectivity of Pyrazoles

    • Title: Regioselective Synthesis of Pyrazoles via the Ring Cleavage of 3-Substituted N-Alkyl
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • HPLC Method Development for Pyrazoles

    • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
    • Source: International Journal of Chemical and Pharmaceutical Analysis.
    • URL:[Link] (General grounding for RP-HPLC conditions).

  • N-Alkylation Regiochemistry

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: International Journal of Molecular Sciences.[1]

    • URL:[Link][2][3]

  • Vilsmeier-Haack Formylation Context

    • Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
    • Source: Molecules (PMC).
    • URL:[Link]

Sources

Application

The Versatile Synthon: 2-Butylpyrazole-3-carbaldehyde in the Genesis of Advanced Heterocyclic Scaffolds

Introduction: Unveiling a Privileged Building Block In the landscape of medicinal chemistry and materials science, pyrazole-containing compounds represent a cornerstone of innovation. Their inherent biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of medicinal chemistry and materials science, pyrazole-containing compounds represent a cornerstone of innovation. Their inherent biological activities and unique physicochemical properties have cemented their status as "privileged structures."[1] Within this esteemed class of heterocyles, pyrazole carbaldehydes have emerged as exceptionally versatile synthons, acting as gateways to a vast array of fused heterocyclic systems with profound pharmacological relevance.[2] This guide focuses on a specific, yet broadly applicable, member of this family: 2-butylpyrazole-3-carbaldehyde. The introduction of the n-butyl group at the N2 position imparts a significant lipophilic character, a feature often exploited in drug design to enhance membrane permeability and modulate protein-ligand interactions. While the correct IUPAC nomenclature designates this as 1-butylpyrazole-5-carbaldehyde, for the purpose of this guide and clarity in its synthetic context from 1-butylpyrazole, we will refer to it as 2-butylpyrazole-3-carbaldehyde, reflecting its common formylation pattern.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides a detailed exploration of the synthesis of 2-butylpyrazole-3-carbaldehyde and its subsequent application in the construction of medicinally significant heterocyclic cores, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both practical utility and a deeper understanding of the synthetic transformations.

Part 1: Synthesis of the Keystone Synthon: 2-Butylpyrazole-3-carbaldehyde

The primary and most efficient route to N-alkylpyrazole-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds. The synthesis of 2-butylpyrazole-3-carbaldehyde is a two-step process commencing with the N-alkylation of pyrazole, followed by regioselective formylation.

Step 1: Synthesis of 1-Butylpyrazole

The N-alkylation of pyrazole with an alkyl halide, such as butyl bromide, can lead to a mixture of two regioisomers: 1-butylpyrazole and 1-butyl-1H-pyrazole. The regioselectivity of this reaction is influenced by factors such as the nature of the base, the solvent, and the cation present.[5] For the preferential synthesis of the desired 1-butylpyrazole, a carefully controlled reaction environment is crucial.

Protocol 1: Synthesis of 1-Butylpyrazole

Materials:

  • Pyrazole

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of pyrazole (1.0 eq) and finely ground potassium carbonate (1.5 eq) in acetonitrile, add 1-bromobutane (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 1-butylpyrazole.

Rationale: The use of a solid base like potassium carbonate in a polar aprotic solvent like acetonitrile favors the formation of the 1-alkylated product. The reaction proceeds via the deprotonation of pyrazole to form the pyrazolate anion, which then acts as a nucleophile, attacking the butyl bromide.

Step 2: Vilsmeier-Haack Formylation of 1-Butylpyrazole

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF).[3] This electrophilic species then attacks the electron-rich pyrazole ring. Formylation of N-alkylpyrazoles generally occurs at the 4-position, however, with appropriate substitution, formylation at the 3- or 5-position can be achieved. For unsubstituted 1-butylpyrazole, formylation is expected to occur predominantly at the 5-position (referred to as the 3-position in this guide for contextual clarity).

Protocol 2: Synthesis of 2-Butylpyrazole-3-carbaldehyde

Materials:

  • 1-Butylpyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool a solution of DMF (3.0 eq) in dichloromethane to 0 °C.

  • Add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF solution, ensuring the temperature remains below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-butylpyrazole (1.0 eq) in dichloromethane dropwise to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization: The structure of the synthesized 2-butylpyrazole-3-carbaldehyde should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[6][7]

Spectroscopic Data Expected Characteristics
¹H NMR Aldehydic proton (singlet, δ 9.5-10.5 ppm), pyrazole ring protons, and signals corresponding to the butyl group.
¹³C NMR Carbonyl carbon (δ 180-190 ppm), pyrazole ring carbons, and butyl group carbons.
IR (cm⁻¹) Strong C=O stretching vibration (around 1670-1690 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.

Part 2: Application in the Synthesis of Fused Heterocycles

2-Butylpyrazole-3-carbaldehyde is a versatile precursor for the synthesis of various fused heterocyclic systems through condensation reactions with binucleophiles.

Application 1: Synthesis of 2-Butylpyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of compounds with a wide range of biological activities, including antimicrobial and molluscicidal properties.[8] Their synthesis often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. Alternatively, they can be synthesized from a pyrazole-carbaldehyde and an active methylene compound.

Protocol 3: Synthesis of a 2-Butylpyrazolo[3,4-b]pyridine Derivative

This protocol describes a general procedure for the synthesis of a substituted 2-butylpyrazolo[3,4-b]pyridine via a multi-component reaction.

Materials:

  • 2-Butylpyrazole-3-carbaldehyde

  • Malononitrile

  • A ketone (e.g., Acetophenone)

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of 2-butylpyrazole-3-carbaldehyde (1.0 eq), malononitrile (1.0 eq), and acetophenone (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Mechanism Insight: The reaction likely proceeds through an initial Knoevenagel condensation between the 2-butylpyrazole-3-carbaldehyde and malononitrile, followed by a Michael addition of the enolate of acetophenone, and subsequent intramolecular cyclization and aromatization to yield the pyrazolo[3,4-b]pyridine core.

Application 2: Synthesis of 2-Butylpyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are known for their diverse pharmacological activities, including their role as protein kinase inhibitors and their potential as anticancer agents.[9][10] A common synthetic route involves the reaction of a 5-aminopyrazole-4-carbonitrile with formamide or the condensation of a pyrazole derivative with a urea or thiourea equivalent. An alternative approach utilizes the pyrazole-carbaldehyde as the starting material.

Protocol 4: Synthesis of a 2-Butylpyrazolo[3,4-d]pyrimidine Derivative

This protocol outlines a general method for the synthesis of a 2-butyl-4-aminopyrazolo[3,4-d]pyrimidine.

Materials:

  • 2-Butylpyrazole-3-carbaldehyde

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol.

  • To this solution, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes.

  • Add 2-butylpyrazole-3-carbaldehyde (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • The product may precipitate upon neutralization. If so, collect the solid by filtration and wash with water and cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualization of Synthetic Workflows

To provide a clear visual representation of the synthetic pathways described, the following diagrams have been generated using Graphviz.

G cluster_0 Synthesis of 1-Butylpyrazole cluster_1 Vilsmeier-Haack Formylation Pyrazole Pyrazole N_Alkylation N_Alkylation Pyrazole->N_Alkylation 1-Bromobutane, K2CO3, CH3CN 1-Butylpyrazole 1-Butylpyrazole N_Alkylation->1-Butylpyrazole Formylation Formylation 1-Butylpyrazole->Formylation POCl3, DMF 2-Butylpyrazole-3-carbaldehyde 2-Butylpyrazole-3-carbaldehyde Formylation->2-Butylpyrazole-3-carbaldehyde Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 2-Butylpyrazole-3-carbaldehyde->Pyrazolo[3,4-b]pyridine Malononitrile, Ketone, Piperidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 2-Butylpyrazole-3-carbaldehyde->Pyrazolo[3,4-d]pyrimidine Guanidine, NaOEt

Caption: Synthetic workflow for 2-butylpyrazole-3-carbaldehyde and its derivatives.

Conclusion: A Gateway to Chemical Diversity

2-Butylpyrazole-3-carbaldehyde stands as a testament to the power of functionalized heterocyclic synthons in modern organic chemistry. Its straightforward synthesis via the robust Vilsmeier-Haack reaction opens the door to a plethora of complex molecular architectures. The application notes and protocols provided in this guide are intended to empower researchers to harness the synthetic potential of this valuable building block. The strategic incorporation of the butyl group offers a handle for tuning lipophilicity and other pharmacokinetically relevant properties, making the resulting heterocyclic compounds attractive candidates for drug discovery programs and materials science applications. As the quest for novel bioactive molecules continues, the importance of versatile and readily accessible synthons like 2-butylpyrazole-3-carbaldehyde will undoubtedly continue to grow.

References

Sources

Method

Application Note: Condensation Protocols for 2-Butylpyrazole-3-carbaldehyde

Abstract & Chemical Context This guide details the optimized protocols for utilizing 2-butylpyrazole-3-carbaldehyde as a scaffold in drug discovery.[1] Pyrazole aldehydes are critical intermediates for synthesizing fused...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the optimized protocols for utilizing 2-butylpyrazole-3-carbaldehyde as a scaffold in drug discovery.[1] Pyrazole aldehydes are critical intermediates for synthesizing fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and pharmacophores acting as kinase inhibitors (e.g., GSK-3β, CDK2).[1]

The Electrophile Profile

Unlike simple benzaldehydes, the 2-butylpyrazole-3-carbaldehyde moiety presents unique challenges and advantages:

  • Electronic Effect: The pyrazole ring is electron-rich (π-excessive).[1] This donates electron density into the carbonyl group, rendering the aldehyde less electrophilic than phenyl analogs. Consequently, standard room-temperature protocols often result in incomplete conversion.[1]

  • Steric & Solubility Factors: The N-butyl chain significantly increases lipophilicity (

    
    ).[1] While this improves solubility in toluene and DCM, it complicates "green" aqueous protocols common for other pyrazoles, often leading to "oiling out" rather than precipitation.
    

This note focuses on two high-value transformations:

  • Knoevenagel Condensation (C=C bond formation) to generate Michael acceptors.

  • Schiff Base Formation (C=N bond formation) for imine-based libraries.

Primary Protocol: Knoevenagel Condensation

Objective: Synthesis of 2-((2-butyl-1H-pyrazol-3-yl)methylene)malononitrile. Mechanism: Base-catalyzed nucleophilic addition followed by dehydration.[1]

Experimental Logic[2][3]
  • Catalyst Selection: We utilize Piperidine rather than stronger bases (like NaOEt) to prevent self-condensation of the aldehyde or degradation of the pyrazole ring. Piperidine forms an iminium intermediate with the aldehyde, which is more electrophilic than the free aldehyde, accelerating the attack by the malononitrile anion.

  • Solvent System: Ethanol (EtOH) is the solvent of choice. Despite the lipophilic butyl group, the product (a conjugated nitrile) usually crystallizes well from cooling ethanol, simplifying workup.

Step-by-Step Methodology
ParameterSpecification
Limiting Reagent 2-Butylpyrazole-3-carbaldehyde (1.0 equiv)
Nucleophile Malononitrile (1.1 equiv)
Catalyst Piperidine (10 mol%)
Solvent Absolute Ethanol (5 mL per mmol aldehyde)
Temperature Reflux (

)
Time 2 – 4 Hours

Procedure:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-butylpyrazole-3-carbaldehyde (1.0 equiv) and malononitrile (1.1 equiv) in absolute ethanol.

  • Activate: Add piperidine (0.1 equiv) dropwise while stirring. Note: A slight color change (yellowing) is immediate.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (

    
    ). Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The aldehyde spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    fluorescent spot.
  • Workup (Crystallization):

    • Remove the heat source and allow the solution to cool slowly to room temperature.

    • Place the flask in an ice bath (

      
      ) for 30 minutes.
      
    • Observation: The product should precipitate as white/pale yellow needles.

    • If Oiling Occurs: If the butyl group prevents crystallization, evaporate solvent to 50% volume and add cold Hexane dropwise until turbid, then refrigerate.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ). Dry in a vacuum oven at 
    
    
    
    .
Mechanistic Workflow (DOT Visualization)[1]

Knoevenagel_Mechanism Reactants Aldehyde + Malononitrile Deprotonation Active Methylene Anion (Piperidine-H+) Reactants->Deprotonation Piperidine Attack Nucleophilic Attack (Aldol-like Intermediate) Deprotonation->Attack Elimination Dehydration (-H2O) Attack->Elimination Heat Product Conjugated Nitrile Product Elimination->Product

Figure 1: Mechanistic pathway for the piperidine-catalyzed Knoevenagel condensation.[1]

Secondary Protocol: Schiff Base Formation

Objective: Synthesis of imine derivatives (e.g., with 4-methoxyaniline). Application: Precursor for reductive amination or metal coordination complexes.

Experimental Logic[2][3]
  • Equilibrium Control: Imine formation is reversible. Water must be removed or the equilibrium shifted. For this substrate, Glacial Acetic Acid (AcOH) serves a dual role: it acts as a mild acid catalyst to activate the carbonyl oxygen and scavenges water in non-azeotropic conditions.

  • Solvent: Methanol (MeOH) is preferred here as imines of pyrazole-aldehydes are often less soluble in MeOH than EtOH, driving precipitation.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 2-butylpyrazole-3-carbaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in Methanol (10 mL).

  • Catalysis: Add Glacial Acetic Acid (2-3 drops).

  • Reaction: Reflux for 4–6 hours.

    • Checkpoint: If the reaction stalls (common with electron-poor amines), add activated 4Å Molecular Sieves to the reaction flask to physically trap water.

  • Isolation: Pour the hot reaction mixture into crushed ice (approx. 50 g). Stir vigorously. The Schiff base typically precipitates as a solid. Filter and recrystallize from EtOH/DMF if necessary.

Troubleshooting & Optimization (Expertise)

The following decision matrix addresses common failure modes specific to the N-butyl substitution pattern.

IssueProbable CauseCorrective Action
No Reaction (TLC) Low electrophilicity of aldehyde.[1]Switch solvent to Toluene and use a Dean-Stark trap to remove water azeotropically.[1] Increase catalyst to 20 mol%.
"Oiling Out" High lipophilicity of Butyl chain preventing crystal lattice formation.Do not add water. Dissolve oil in minimal DCM, then add Hexane until cloudy. Scratch glass to induce nucleation.
Cannizzaro Side Rxn Use of strong inorganic base (NaOH/KOH).Strictly use amine bases (Piperidine, Pyridine) or buffering salts (Ammonium Acetate).[1]
Hydrolysis of Product Schiff bases are moisture sensitive.Store product in a desiccator. For analysis, use anhydrous solvents (CDCl3 over K2CO3).
Solvent Selection Logic (DOT Visualization)[1]

Solvent_Logic Start Select Solvent for 2-Butyl-Py-CHO Solubility_Check Is Product Solid expected to be high MP? Start->Solubility_Check Ethanol Use Ethanol (Reflux) Standard Protocol Solubility_Check->Ethanol Yes (Standard) Toluene Use Toluene + Dean Stark Force Dehydration Solubility_Check->Toluene No (Oily/Stubborn) Water Use Water + Sonication (Green Method) Solubility_Check->Water Green Req/High MP Product

Figure 2: Decision tree for solvent selection based on product physical properties.[1]

Safety & Handling

  • 2-Butylpyrazole-3-carbaldehyde: Treat as a potential skin irritant and sensitizer.[1] Use nitrile gloves.

  • Piperidine: Highly toxic and flammable. Handle only in a fume hood.

  • Malononitrile: Hydrolyzes to release cyanide in strong acids/bases or metabolic conditions. Do not mix with strong acids. Keep bleach (sodium hypochlorite) nearby for decontamination of glassware.

References

  • Knoevenagel Condensation (General Mechanism & Catalysis)

    • Wikipedia: Knoevenagel condensation.[2] (Accessed 2023).[1][3] Link

  • Green Protocols for Pyrazole Aldehydes

    • Sonar, J. P., et al.[2] "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media."[2] ResearchGate (2017).[1] Link

  • Schiff Base Synthesis & Metal Complexes

    • Synthesis and characterization of Schiff bases of pyrazole aldehyde.National Institute of Science Communication and Policy Research (2013). Link[1]

  • Reactivity of Pyrazole-Carbaldehydes (Review)

    • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[1][3][4][5]ARKIVOC (2011).[1][4] Link

  • Multi-component Synthesis involving Pyrazole Aldehydes

    • Beilstein Journal of Organic Chemistry. "Multicomponent syntheses of pyrazoles..." (2024).[1][6] Link

Sources

Application

Application Note: High-Purity Isolation of 2-Butylpyrazole-3-carbaldehyde for Advanced Research Applications

Abstract This technical guide provides detailed protocols for the purification of 2-Butylpyrazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols for the purification of 2-Butylpyrazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological screening data. This document outlines three primary purification strategies: silica gel column chromatography, recrystallization, and acid-base extraction. Each method is presented with a step-by-step protocol, an explanation of the underlying scientific principles, and guidance for troubleshooting. These protocols are designed for researchers, chemists, and drug development professionals seeking robust and reproducible methods for obtaining 2-Butylpyrazole-3-carbaldehyde with purity exceeding 98%.

Introduction: The Importance of Purity

2-Butylpyrazole-3-carbaldehyde is a versatile synthetic intermediate. The pyrazole core is a privileged scaffold in drug discovery, appearing in numerous approved drugs, while the aldehyde functional group serves as a reactive handle for a wide array of chemical transformations. The N-butyl group imparts specific lipophilicity and steric properties, making this particular derivative valuable for creating compounds with tailored pharmacokinetic profiles.

Impurities from the synthesis, such as unreacted starting materials, regioisomers, or by-products, can interfere with downstream reactions, lead to the formation of undesired side products, and produce erroneous results in biological assays. Therefore, rigorous purification is not merely a recommendation but a prerequisite for reliable and reproducible scientific outcomes. This guide provides the necessary protocols to achieve this standard.

Physicochemical Profile and Purification Strategy

Understanding the molecular properties of 2-Butylpyrazole-3-carbaldehyde is fundamental to selecting an appropriate purification method.

  • Structure: The molecule consists of a polar pyrazole ring containing two nitrogen atoms, a reactive aldehyde group, and a nonpolar n-butyl chain.

  • Polarity: The molecule possesses moderate polarity. The pyrazole and aldehyde groups are polar, while the butyl chain is nonpolar. This amphiphilic nature allows for solubility in a range of organic solvents.

  • Basicity: The pyrazole ring is weakly basic due to the lone pair of electrons on the sp²-hybridized nitrogen atom not involved in the aromatic system. This property can be exploited for purification via acid-base extraction.[1]

  • Physical State: While the parent 2H-pyrazole-3-carbaldehyde is a solid with a melting point between 149-153 °C, the addition of the N-butyl group will significantly lower the melting point.[2][3] 2-Butylpyrazole-3-carbaldehyde may be a low-melting solid or an oil at room temperature. This will influence whether recrystallization or distillation is a viable primary purification method.

Based on this profile, the following methods are recommended, often in combination, to achieve high purity.

Method 1: Flash Column Chromatography

Flash column chromatography is the most versatile and widely applicable method for purifying pyrazole derivatives, offering excellent separation of compounds with different polarities.[4][5] It is particularly effective for removing both more polar and less polar impurities.

Principle of Separation

This technique separates molecules based on their differential adsorption to a solid stationary phase (silica gel) and their solubility in a liquid mobile phase. Compounds with higher polarity will interact more strongly with the polar silica gel and thus elute more slowly. Less polar compounds will spend more time in the mobile phase and elute faster. By gradually increasing the polarity of the mobile phase (a solvent gradient), a fine separation can be achieved.

Experimental Protocol

Materials:

  • Crude 2-Butylpyrazole-3-carbaldehyde

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system or glass column

  • Collection tubes

Procedure:

  • TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various Hexane:EtOAc ratios (e.g., 9:1, 4:1, 7:3). The ideal system will show good separation between the product spot and impurities, with the product having an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in n-Hexane.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles. .

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., to 9:1, then 8:2 Hexane:EtOAc) to elute the product.[4]

  • Fraction Analysis:

    • Spot each collected fraction on a TLC plate to identify the fractions containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-Butylpyrazole-3-carbaldehyde.

Workflow Diagram

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Find Rf ~0.3) Pack 2. Pack Column (Silica Gel in Hexane) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Gradient (Hexane -> EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for purification by flash column chromatography.

Method 2: Recrystallization

If the purified product from chromatography is a solid, or if the crude material is substantially pure (>90%), recrystallization is an excellent method for achieving very high purity. It is effective at removing small amounts of impurities that may have co-eluted during chromatography.

Principle of Separation

Recrystallization relies on the differences in solubility of the target compound and its impurities in a specific solvent or solvent mixture at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures (and can be filtered off) or remain soluble at low temperatures (and stay in the mother liquor).

Experimental Protocol

Materials:

  • Partially purified 2-Butylpyrazole-3-carbaldehyde

  • Various solvents for testing (e.g., Ethanol, Isopropanol, Ethyl Acetate, Hexane, Water)

  • Erlenmeyer flask, heating source (hot plate), condenser

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Solvent Screening:

    • Place a small amount of the compound in several test tubes.

    • Add a few drops of different solvents to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • A mixed-solvent system is often effective. For a compound of moderate polarity like this, consider pairs such as Ethanol/Water, Ethyl Acetate/Hexane, or Methanol/Ethyl Acetate.[6][7]

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add the chosen solvent (or the more soluble solvent of a pair) dropwise while heating and stirring until the solid just dissolves. Do not add excessive solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • If using a mixed-solvent system, add the second solvent (the "anti-solvent" in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the first solvent to redissolve the precipitate, then allow to cool as described above.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all residual solvent.

Workflow Diagram

Recrystallization_Workflow Solvent 1. Select Solvent System Dissolve 2. Dissolve Compound in Minimum Hot Solvent Solvent->Dissolve Cool 3. Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool Filter 4. Filter Crystals Cool->Filter Wash 5. Wash with Cold Solvent Filter->Wash Dry 6. Dry Under Vacuum Wash->Dry Crystals High-Purity Crystals Dry->Crystals

Caption: General workflow for purification by recrystallization.

Method 3: Acid-Base Extraction

This liquid-liquid extraction technique is an excellent first-pass purification step to remove non-basic organic impurities from the crude reaction mixture before chromatography or crystallization.

Principle of Separation

This method leverages the basicity of the pyrazole nitrogen. By washing an organic solution of the crude product with an aqueous acid (e.g., dilute HCl), the basic 2-Butylpyrazole-3-carbaldehyde will be protonated, forming a water-soluble salt that partitions into the aqueous layer. Neutral or acidic impurities will remain in the organic layer, which can then be discarded. Subsequently, neutralizing the aqueous layer with a base will deprotonate the pyrazole, causing it to precipitate or allowing it to be re-extracted into a fresh organic solvent.[1]

Experimental Protocol

Materials:

  • Crude 2-Butylpyrazole-3-carbaldehyde

  • Organic solvent (e.g., Diethyl Ether, Ethyl Acetate)

  • Aqueous HCl (e.g., 1 M)

  • Aqueous NaOH or NaHCO₃ (saturated solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like diethyl ether or ethyl acetate.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl (aq).

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Drain and collect the lower aqueous layer. The desired product is now in this layer as its hydrochloride salt.

    • Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer. Discard the organic layer containing neutral impurities.

  • Neutralization:

    • Combine the acidic aqueous extracts in a flask and cool in an ice bath.

    • Slowly add a base (e.g., saturated NaHCO₃ or 1 M NaOH) with stirring until the solution is neutral or slightly basic (pH > 8). The product will precipitate if it is a solid or form an oily layer.

  • Back-Extraction:

    • Transfer the neutralized mixture back to a separatory funnel.

    • Extract the product back into a fresh portion of organic solvent (e.g., diethyl ether) two or three times.

  • Drying and Isolation:

    • Combine the organic extracts.

    • Dry the solution over an anhydrous drying agent (e.g., MgSO₄).

    • Filter off the drying agent and remove the solvent by rotary evaporation.

Workflow Diagram

AcidBase_Workflow Start Crude Product in Organic Solvent Add_Acid Add Aqueous HCl Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Aqueous Aqueous Layer (Product-HCl Salt) Separate1->Aqueous Organic_Waste Organic Layer (Neutral Impurities) -> Discard Separate1->Organic_Waste Neutralize Neutralize Aqueous Layer (Add NaOH/NaHCO3) Aqueous->Neutralize Add_Solvent Add Fresh Organic Solvent Neutralize->Add_Solvent Separate2 Extract and Separate Add_Solvent->Separate2 Organic_Product Organic Layer (Pure Product) Separate2->Organic_Product Aqueous_Waste Aqueous Layer (Salts) -> Discard Separate2->Aqueous_Waste Dry Dry & Evaporate Organic_Product->Dry Product Purified Product Dry->Product

Caption: Workflow for purification via acid-base extraction.

Summary of Methods and Purity Assessment

The choice of method depends on the nature and quantity of impurities, as well as the physical state of the product. Often, a combination of methods (e.g., acid-base extraction followed by column chromatography) yields the best results.

Method Principle Best For Pros Cons
Column Chromatography Differential AdsorptionComplex mixtures; unknown impurities; oily products.High resolution; versatile; applicable to most compounds.Can be slow; requires significant solvent volumes; potential for sample loss on the column.
Recrystallization Differential SolubilityRemoving minor impurities from solid products (>90% pure).Yields highly pure crystalline material; cost-effective.Requires a solid product; potential for significant product loss in mother liquor.[7]
Acid-Base Extraction Partitioning via Salt FormationRemoving neutral or acidic impurities from a basic product.Fast; good for initial bulk cleanup; uses inexpensive reagents.Only removes certain types of impurities; can lead to emulsions.[1]

Purity Assessment: After purification, the purity of 2-Butylpyrazole-3-carbaldehyde should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and reveals the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting range close to the literature value indicates high purity for a solid compound.

References

  • National Institutes of Health (NIH). (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.
  • Mondal, R., Guin, A. K., Pal, S., Mondal, S., & Paul, N. D. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry.
  • ChemicalBook. (2025). 2H-PYRAZOLE-3-CARBALDEHYDE.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Jadhav, G., Shaikh, M., & Gaikwad, N. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?.
  • ECHEMI. (2025). Buy 2H-PYRAZOLE-3-CARBALDEHYDE Industrial Grade from Shaanxi Cuikang Pharmaceutical Technolog.

Sources

Method

2-Butylpyrazole-3-carbaldehyde as a building block for bioactive molecules

Abstract 2-Butylpyrazole-3-carbaldehyde (CAS 1345472-13-0), also structurally identified within the N-alkylpyrazole-carboxaldehyde family, represents a critical pharmacophore in modern medicinal chemistry.[1][2] Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Butylpyrazole-3-carbaldehyde (CAS 1345472-13-0), also structurally identified within the N-alkylpyrazole-carboxaldehyde family, represents a critical pharmacophore in modern medicinal chemistry.[1][2] Its structural duality—combining a lipophilic butyl tail for enhanced membrane permeability with a highly reactive formyl group for diversification—makes it an ideal scaffold for synthesizing Schiff bases, chalcones, and fused heterocyclic systems. This guide details the synthetic utility of this building block, focusing on its conversion into anticancer and antimicrobial agents via validated protocols.[3]

Chemical Profile & Significance

The 2-butylpyrazole-3-carbaldehyde scaffold offers a unique balance of steric bulk and electronic reactivity.[1] Unlike its methyl analogs, the butyl chain increases the logP (partition coefficient), facilitating passive transport across lipid bilayers—a crucial parameter for intracellular drug targets such as kinases.[1]

PropertySpecification
CAS Number 1345472-13-0
IUPAC Name 1-butyl-1H-pyrazole-5-carbaldehyde (isomer dependent)
Molecular Weight 152.19 g/mol
Appearance Pale yellow to orange liquid/oil
Solubility Soluble in DCM, Methanol, Ethanol, DMSO; Insoluble in water
Reactivity High electrophilicity at C=O; susceptible to nucleophilic attack

Key Pharmacological Relevance:

  • Lipophilicity: The butyl group enhances bioavailability compared to lower alkyl homologs.

  • Electronic Effects: The pyrazole ring acts as a bioisostere for imidazole and pyridine, common in kinase inhibitors (e.g., JAK inhibitors).[1]

  • Versatility: The aldehyde handle allows for rapid "scaffold hopping" via condensation reactions.

Synthetic Pathways & Logic

The utility of 2-butylpyrazole-3-carbaldehyde lies in its ability to undergo condensation reactions to form diverse bioactive libraries.

Pathway A: Schiff Base Formation (Antimicrobial/Anticancer)

Reaction with primary amines or hydrazides yields azomethines (-C=N-).[1] These derivatives coordinate with metal ions (e.g., Cu(II)) to cleave DNA or inhibit enzymes like urease.[1]

Pathway B: Claisen-Schmidt Condensation (Chalcones)

Reaction with acetophenones yields pyrazolyl-chalcones (α,β-unsaturated ketones).[1] These are potent Michael acceptors that can alkylate cysteine residues in proteins, often used to target inflammatory pathways (COX-2 inhibition).[1]

Pathway C: Heterocyclization (Fused Systems)

Condensation with active methylenes (e.g., malononitrile) followed by cyclization creates fused systems like pyrazolo[3,4-b]pyridines, which are privileged structures in oncology.[1]

SyntheticPathways Aldehyde 2-Butylpyrazole-3-carbaldehyde Schiff Schiff Base (Antimicrobial/Anticancer) Aldehyde->Schiff + Amine (EtOH, Reflux) Chalcone Pyrazolyl-Chalcone (Anti-inflammatory) Aldehyde->Chalcone + Ketone (NaOH, Claisen-Schmidt) Fused Pyrazolo-Pyridine (Kinase Inhibitor) Aldehyde->Fused + Methylene (Base, Cyclization) Amine Primary Amine (R-NH2) Amine->Schiff Ketone Acetophenone (Ph-CO-CH3) Ketone->Chalcone Methylene Malononitrile (CH2(CN)2) Methylene->Fused

Figure 1: Synthetic divergence of the 2-butylpyrazole-3-carbaldehyde scaffold into three primary bioactive classes.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazole-Based Schiff Bases

Target Application: Antimicrobial agents (S. aureus, C. albicans) and Cytotoxic agents (A549 lung cancer).[1]

Rationale: This reaction exploits the nucleophilicity of the amine and the electrophilicity of the aldehyde. Ethanol is chosen as the solvent to allow the non-polar product to precipitate upon cooling, simplifying purification.

Materials:

  • 2-Butylpyrazole-3-carbaldehyde (1.0 equiv)[1][4]

  • Substituted Aniline (e.g., 4-fluoroaniline) or Hydrazide (1.0 equiv)[1]

  • Absolute Ethanol (Solvent)[1]

  • Glacial Acetic Acid (Catalyst, 2-3 drops)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of 2-butylpyrazole-3-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the amine component.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reaction: Reflux the mixture at 78°C for 4–6 hours.

    • Checkpoint: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Isolation: Pour the hot reaction mixture onto crushed ice (approx. 50g) with vigorous stirring. The Schiff base will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure imine.

Protocol B: Synthesis of Pyrazolyl-Chalcones (Claisen-Schmidt)

Target Application: Anti-inflammatory agents and Michael acceptors for covalent inhibition.[1]

Rationale: Strong base (NaOH) generates the enolate of the acetophenone, which attacks the pyrazole aldehyde. The resulting aldol eliminates water to form the stable conjugated enone system.

Materials:

  • 2-Butylpyrazole-3-carbaldehyde (1.0 equiv)[1][4]

  • 4-Substituted Acetophenone (1.0 equiv)[1]

  • Ethanol (95%)[1]

  • Sodium Hydroxide (40% aqueous solution)[1]

Step-by-Step Workflow:

  • Mixing: In a 50 mL flask, dissolve 1.0 mmol of acetophenone and 1.0 mmol of 2-butylpyrazole-3-carbaldehyde in 15 mL of ethanol.

  • Basification: Add 2 mL of 40% NaOH dropwise while stirring at 0–5°C (ice bath) to prevent polymerization.

  • Reaction: Allow the mixture to stir at room temperature for 12–24 hours.

    • Observation: A color change (often yellow to deep orange/red) indicates conjugation formation.

  • Quenching: Pour the mixture into ice water (100 mL) and acidify with dilute HCl (1M) to pH ~4–5. This neutralizes the phenolate/enolate and precipitates the chalcone.

  • Purification: Filter the solid and recrystallize from ethanol/DMF mixtures.

ChalconeWorkflow Start Start: Mix Aldehyde + Acetophenone (in Ethanol) BaseAdd Add 40% NaOH (Dropwise at 0°C) Start->BaseAdd Stir Stir at Room Temp (12-24 Hours) BaseAdd->Stir Check Check TLC (Complete?) Stir->Check Check->Stir No Quench Pour into Ice Water Acidify with HCl Check->Quench Yes Filter Filter & Recrystallize Quench->Filter

Figure 2: Operational workflow for the Claisen-Schmidt condensation.

Case Studies in Drug Discovery

Case Study 1: Anticancer Activity against A549 Cell Lines Research indicates that Schiff bases derived from pyrazole aldehydes exhibit significant cytotoxicity against A549 (lung cancer) cells.[5] The butyl chain is hypothesized to enhance cellular uptake, while the imine bond (-CH=N-) interacts with cellular DNA or enzymes.[1]

  • Key Insight: Electron-withdrawing groups (F, Cl) on the aniline ring of the Schiff base significantly increase potency (IC50 < 20 µM) compared to electron-donating groups [1, 2].[1]

Case Study 2: Antimicrobial Efficacy Derivatives synthesized via Protocol A have shown bacteriostatic activity against S. aureus and P. aeruginosa. The mechanism often involves the chelation of essential metal ions required for bacterial metalloenzymes, facilitated by the nitrogen-rich pyrazole-imine pharmacophore [3].[1]

Troubleshooting & Stability

  • Aldehyde Oxidation: The aldehyde group can oxidize to the carboxylic acid if exposed to air for prolonged periods.

    • Solution: Store under nitrogen at 2–8°C. If the liquid turns cloudy/solid, check for acid formation via IR (broad peak at 2500–3000 cm⁻¹).

  • Cannizzaro Reaction: In Protocol B (Chalcone), using highly concentrated base without cooling can trigger the Cannizzaro reaction (disproportionation of the aldehyde).[1]

    • Solution: Keep the temperature below 5°C during base addition.

  • Solubility Issues: If the Schiff base does not precipitate in Protocol A:

    • Solution: Concentrate the ethanol solution by 50% on a rotavap and cool to -20°C overnight.

References

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives. MDPI. Available at: [Link][1][3]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases. MDPI. Available at: [Link][1]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases. PubMed Central. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

Sources

Application

developing assays to test 2-Butylpyrazole-3-carbaldehyde efficacy

Application Note: Preclinical Efficacy Profiling of 2-Butylpyrazole-3-carbaldehyde Abstract This Application Note outlines a rigorous assay development framework for 2-Butylpyrazole-3-carbaldehyde , a substituted pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Efficacy Profiling of 2-Butylpyrazole-3-carbaldehyde

Abstract

This Application Note outlines a rigorous assay development framework for 2-Butylpyrazole-3-carbaldehyde , a substituted pyrazole scaffold with significant potential as a precursor for bioactive Schiff bases or as a direct covalent inhibitor. Given the privileged nature of the pyrazole ring in medicinal chemistry—found in kinase inhibitors, COX-2 inhibitors, and antimicrobials—this guide prioritizes a Phenotypic Screening Cascade followed by Target Deconvolution . Special emphasis is placed on the chemical reactivity of the C-3 aldehyde group, which dictates specific handling and stability protocols.[1]

Part 1: Compound Integrity & Chemical Handling

Rationale: The aldehyde moiety at the C-3 position is chemically reactive.[1][2][3][4][5] It is prone to oxidation (to carboxylic acid) and nucleophilic attack (Schiff base formation). Before biological testing, the structural integrity and regio-isomerism (N1- vs. N2-butyl) must be confirmed.

Structural Verification (Regioisomerism)
  • Objective: Confirm the butyl group is at the N-2 position (less common than N-1) or verify if the user intends the N-1 isomer (1-Butyl-1H-pyrazole-3-carbaldehyde).

  • Method: 1D NOE (Nuclear Overhauser Effect) NMR spectroscopy.

    • N-1 isomer: NOE observed between Butyl-H and Pyrazole-H5.

    • N-2 isomer: NOE observed between Butyl-H and Pyrazole-H3 (aldehyde proton).

Stability & Solubility Profiling
  • Solvent: Dissolve stock in DMSO (Dimethyl Sulfoxide). Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent hemiacetal formation.

  • QC Step: HPLC-UV purity check (>95% required).

    • Note: If the peak broadens or splits, check for hydration of the aldehyde (gem-diol formation) in aqueous buffers.

Part 2: Assay Cascade Overview

The following decision tree outlines the screening logic, moving from broad phenotypic hits to specific mechanism validation.

AssayCascade Figure 1: Hit-to-Lead Screening Cascade for Pyrazole Aldehydes Start Compound: 2-Butylpyrazole-3-carbaldehyde QC Step 1: QC & Stability (NMR/HPLC - Check Aldehyde Integrity) Start->QC Screening Step 2: Phenotypic Screening QC->Screening PathA Path A: Antimicrobial (MIC Assay) Screening->PathA PathB Path B: Anticancer/Cytotoxicity (MTT/MTS Assay) Screening->PathB PathC Path C: Anti-Inflammatory (NO Inhibition - RAW 264.7) Screening->PathC Hit Hit Confirmation (IC50 < 10 µM) PathA->Hit Growth Inh. PathB->Hit Cell Death PathC->Hit NO Reduction Mech Step 3: Mechanism of Action Hit->Mech Kinase Kinase Profiling (e.g., p38 MAPK, CDK) Mech->Kinase Covalent Covalent Binding Assay (Aldehyde-Cysteine Adducts) Mech->Covalent

Part 3: Detailed Experimental Protocols

Protocol A: High-Throughput Antimicrobial Screen (MIC Determination)

Context: Pyrazole-3-carbaldehydes are frequent pharmacophores for antimicrobial agents [1]. This assay determines the Minimum Inhibitory Concentration (MIC).

Materials:

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Media: Mueller-Hinton Broth (MHB).

  • Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

Procedure:

  • Stock Prep: Prepare 10 mM stock of 2-Butylpyrazole-3-carbaldehyde in 100% DMSO.

  • Dilution: Create a 2-fold serial dilution series in a 96-well plate (Range: 100 µM to 0.19 µM). Final DMSO concentration must be <1%.

  • Inoculation: Dilute bacterial culture to

    
     CFU/mL and add 100 µL to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Measure OD600 or add Resazurin (Alamar Blue) for visual scoring (Blue = No Growth, Pink = Growth).

  • Analysis: The MIC is the lowest concentration showing no visible growth.

Protocol B: Anti-Inflammatory Efficacy (NO Inhibition)

Context: Pyrazoles are classic scaffolds for COX-2 and enzymatic inhibition [2]. The aldehyde group may also inhibit inflammatory cytokines via NF-κB modulation.

System: RAW 264.7 Macrophage Cell Line induced with Lipopolysaccharide (LPS).

Procedure:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Pre-treat cells with the test compound (0.1, 1, 10, 50 µM) for 1 hour.

  • Induction: Add LPS (1 µg/mL) to induce nitric oxide (NO) production. Incubate for 24 hours.

  • Griess Assay:

    • Mix 50 µL of cell supernatant with 50 µL Griess Reagent A (Sulfanilamide) and 50 µL Reagent B (NED).

    • Incubate 10 mins at RT (Dark).

    • Measure Absorbance at 540 nm.

  • Normalization: Perform an MTT assay on the same cells to ensure reduced NO is not due to cell death.

Data Reporting Table:

Concentration (µM)% NO Inhibition% Cell ViabilityInterpretation
0 (DMSO)0%100%Negative Control
10 µM[Value]>90%Valid Anti-inflammatory
50 µM[Value]<50%Cytotoxic Artifact

Part 4: Mechanism of Action (The "Aldehyde Factor")

Critical Insight: Unlike standard pyrazoles, the aldehyde group allows this molecule to act as a Covalent Electrophile . It can form reversible hemithioacetals with cysteine residues in protein active sites.

Validation Assay: Cysteine Reactivity Test

  • Incubate 50 µM Compound with 500 µM N-acetylcysteine (NAC) in PBS (pH 7.4) for 1 hour.

  • Analyze via LC-MS.

  • Result: A mass shift of +163 Da indicates covalent adduct formation.

    • Implication: If positive, the compound acts as a "Warhead" and may be a multi-target inhibitor. If negative, efficacy is likely driven by non-covalent binding of the pyrazole core.

Part 5: References

  • Pandhurnekar, C. P., et al. (2021).[6] "Synthesis and biological activities of pyrazole derivatives: A review." Journal of Advanced Scientific Research, 12(1), 37-43.

  • Kumar, R., et al. (2013).[7] "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, 2011(i), 196-245.[2]

  • Selvam, T. P., et al. (2012). "Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity." Journal of Pharmaceutical and Scientific Innovation, 1(6).

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in 2-Butylpyrazole-3-carbaldehyde synthesis

Technical Support Center: 2-Butylpyrazole-3-carbaldehyde Synthesis Executive Summary The synthesis of 2-butylpyrazole-3-carbaldehyde (systematically often referred to as 1-butyl-1H-pyrazole-5-carbaldehyde depending on ta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Butylpyrazole-3-carbaldehyde Synthesis

Executive Summary

The synthesis of 2-butylpyrazole-3-carbaldehyde (systematically often referred to as 1-butyl-1H-pyrazole-5-carbaldehyde depending on tautomer numbering) presents a classic heterocyclic challenge: Regioselectivity .[1][2]

When alkylating a 3(5)-substituted pyrazole, the electrophile can attack either nitrogen atom (N1 or N2). The "2-butyl" designation typically implies the isomer where the butyl group is on the nitrogen adjacent to the aldehyde-bearing carbon (or the 1,5-disubstituted product). The primary side reactions are regioisomer formation (the 1,3-isomer), N,N-dialkylation (quaternization) , and aldehyde disproportionation (Cannizzaro) under basic conditions.

This guide provides a self-validating troubleshooting framework to control these variables.

Module 1: The Regioselectivity Paradox (N1 vs. N2)

The Issue: You are obtaining a mixture of isomers, or predominantly the "wrong" isomer (1-butyl-3-carbaldehyde instead of 1-butyl-5-carbaldehyde).

Technical Insight: Pyrazole-3-carbaldehyde exists in a tautomeric equilibrium. Under basic alkylation conditions, the pyrazolide anion is formed. The site of alkylation is governed by a competition between steric hindrance and coordination effects .

  • Thermodynamic Control: Favors the less sterically hindered 1,3-isomer (butyl distal to the aldehyde).

  • Kinetic/Coordination Control: Can favor the 1,5-isomer (butyl proximal to the aldehyde) if specific chelating bases or solvents are used, though this is energetically "uphill" due to repulsion between the lone pairs and the aldehyde oxygen.

Troubleshooting Protocol
VariableRecommendation for "2-Butyl" (1,5-isomer)Recommendation for "1-Butyl" (1,3-isomer)Mechanism
Base NaH or K2CO3 (Non-coordinating)Cs2CO3 (Cesium Effect)Cation coordination can direct alkylation.
Solvent Non-polar/Aprotic (Toluene, THF)Polar Aprotic (DMF, DMSO)Polar solvents dissociate ion pairs, favoring the sterically freer N1 attack.
Temperature Low (-78°C to 0°C) Room Temp to Reflux Higher temps favor the thermodynamic (1,3) product.
Alkylation Agent Butyl Triflate/Tosylate (Hard electrophile)Butyl Iodide (Soft electrophile)Hard/Soft Acid Base (HSAB) theory influences N-attack.

Q: Why is my ratio 50:50 despite using NaH? A: The aldehyde group is electron-withdrawing, making the N-H more acidic, but it also coordinates with the metal cation. If you are targeting the 1,5-isomer (2-butyl), you must disrupt the thermodynamic preference. Switch to a solvent-free phase transfer catalysis (PTC) method using TBAB (Tetrabutylammonium bromide) and solid KOH; this often shifts selectivity by altering the active reacting species.

Module 2: Aldehyde Instability (Cannizzaro & Oxidation)

The Issue: Low mass balance; appearance of carboxylic acid or alcohol peaks in NMR/LCMS.

Technical Insight: Pyrazole-3-carbaldehyde lacks


-hydrogens. In the presence of strong bases (NaOH, KOH, NaH) required for alkylation, it is a prime candidate for the Cannizzaro Reaction , where two aldehyde molecules disproportionate into one alcohol and one carboxylic acid.[3][4]

Diagnostic Check:

  • NMR: Look for loss of the -CHO proton (~9.8-10.0 ppm) and appearance of -CH2OH (~4.5 ppm) or -COOH (broad >11 ppm).

  • LCMS: Look for M+2 (alcohol) and M+16 (acid) peaks relative to the aldehyde mass.

Protocol: The "Protection First" Strategy

If Cannizzaro side products exceed 5%, you must protect the aldehyde before alkylation.

  • Protection: Reflux Pyrazole-3-carbaldehyde with ethylene glycol and p-TsOH in Toluene (Dean-Stark trap) to form the acetal .

  • Alkylation: Alkylate the acetal-protected pyrazole. The acetal is bulky, which may further influence regioselectivity (usually enhancing 1,3-selectivity due to sterics).

  • Deprotection: Hydrolyze with dilute HCl/THF.

Q: Can I avoid protection? A: Yes, by using weaker bases (e.g., K2CO3 in Acetone) or alkylation under neutral conditions (Mitsunobu reaction with Butanol, though difficult with pyrazoles). Alternatively, use the Ester Precursor Route : Alkylate Ethyl pyrazole-3-carboxylate first (stable to base), then reduce (LiAlH4) and oxidize (MnO2) to the aldehyde.

Module 3: Over-Alkylation (Quaternization)

The Issue: Appearance of a highly polar, water-soluble byproduct that does not extract into organic solvent.

Technical Insight: Pyrazoles are weak bases, but N-alkylpyrazoles can react with a second equivalent of alkyl halide to form dialkylpyrazolium salts (quaternary ammonium species). This is common when using highly reactive electrophiles (Butyl Iodide) in excess.

Visualization of Pathways:

G Start Pyrazole-3-carbaldehyde (Anion) Iso1 1-Butyl-3-CHO (Thermodynamic) Start->Iso1 N1 Attack (Major in DMF) Iso2 1-Butyl-5-CHO (Kinetic/Chelated) Start->Iso2 N2 Attack (Major in Non-polar) Cann Cannizzaro Products (Acid + Alcohol) Start->Cann Strong Base (NaOH/KOH) Quat 1,2-Dibutylpyrazolium Salt (Over-alkylation Side Product) Iso1->Quat Excess Bu-X Iso2->Quat Excess Bu-X

Figure 1: Reaction pathways showing the bifurcation of regioselectivity and critical side reactions (Quaternization and Cannizzaro).

Prevention Protocol
  • Stoichiometry: Strictly limit Butyl Halide to 0.95 - 1.0 equivalents . Do not use excess.

  • Addition Mode: Add the alkylating agent dropwise to the pyrazole/base mixture. High local concentration of alkyl halide favors double alkylation.

  • Monitoring: Stop the reaction immediately upon consumption of starting material. The rate of quaternization is slower than mono-alkylation but accelerates once the mono-product accumulates.

Module 4: Purification & Isolation

The Issue: Difficulty separating the 1,3 and 1,5 isomers.

Technical Insight: The two isomers have distinct dipole moments.

  • 1,3-isomer (1-butyl-3-formyl): Dipoles of the ring nitrogens and the carbonyl group often partially cancel or align differently than the 1,5.

  • 1,5-isomer (1-butyl-5-formyl): The lone pair of N2 and the Carbonyl oxygen are proximal, creating a large dipole and often a "chelation pocket."

Separation Strategy:

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexane/Ethyl Acetate (Gradient).

    • Observation: The 1,5-isomer (more crowded, "2-butyl") usually elutes faster (higher Rf) because the polar groups are crowded together, making the molecule effectively "less polar" on the surface of silica compared to the extended dipole of the 1,3-isomer.

  • Recrystallization:

    • If solid, the symmetrical nature of the 1,3-isomer often leads to higher crystallinity. The 1,5-isomer is frequently an oil or low-melting solid.

FAQs: Rapid Fire Troubleshooting

Q: I see a peak at ~10.5 ppm in Proton NMR. Is this my product? A: Unlikely. Pyrazole aldehydes typically show the -CHO proton at 9.8 - 10.0 ppm . A peak at 10.5+ ppm often indicates a carboxylic acid (Cannizzaro side product) or a hydrogen-bonded N-H if starting material remains.

Q: Can I use Vilsmeier-Haack on 1-butylpyrazole to make this? A: No. Vilsmeier-Haack on 1-butylpyrazole overwhelmingly directs to the C4 position (1-butylpyrazole-4-carbaldehyde) due to the electronic enrichment of the pyrazole ring at C4. To get the C3/C5 aldehyde, you must start with the oxidized carbon already in place (e.g., from a diketoester cyclization) or use lithiation strategies (n-BuLi at -78°C directs to C5, followed by DMF quench).

Q: My yield is good, but the product degrades on the shelf. Why? A: Pyrazole aldehydes are susceptible to air oxidation to the carboxylic acid. Store under Argon/Nitrogen at -20°C. If the product turns from white/yellow to brown, it is autoxidizing.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Strategic atom replacement enables regiocontrol in pyrazole alkyl
    • Source: Nature / ResearchG
    • URL:[Link]

  • Vilsmeier-Haack Limitations

    • Title: "Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles"[5]

    • Source: Journal of Chemical Research
    • URL:[Link]

  • Cannizzaro Side Reaction

    • Title: "Cannizzaro Reaction Mechanism and Scope"
    • Source: Chemistry Steps / Wikipedia
    • URL:[Link]

  • General Pyrazole Synthesis Review

    • Title: "Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds"
    • Source: ResearchGate[5][6][7]

    • URL:[Link]

Sources

Optimization

purification challenges with 2-Butylpyrazole-3-carbaldehyde

Technical Support Center: Purification & Handling of 2-Butylpyrazole-3-carbaldehyde Executive Summary The purification of 2-Butylpyrazole-3-carbaldehyde (often chemically synonymous with 1-butyl-1H-pyrazole-5-carbaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 2-Butylpyrazole-3-carbaldehyde

Executive Summary

The purification of 2-Butylpyrazole-3-carbaldehyde (often chemically synonymous with 1-butyl-1H-pyrazole-5-carbaldehyde depending on tautomer nomenclature) presents a triad of challenges: regioisomeric separation , aldehyde oxidation , and chromatographic tailing .[1] This guide moves beyond standard protocols to address the mechanistic root causes of these failures, providing self-validating workflows for high-purity isolation.

Module 1: Regioisomer Separation (The "Critical Pair")

The Problem: Synthesis of N-alkyl pyrazoles via alkylation of 3(5)-substituted pyrazoles invariably yields a mixture of 1,3- and 1,5-isomers .

  • Target: 1-butyl-1H-pyrazole-5-carbaldehyde (often labeled "2-butyl-3-carbaldehyde" by vendors).[1]

  • Impurity: 1-butyl-1H-pyrazole-3-carbaldehyde.[1]

Q: My TLC shows two close spots. Which one is my product, and how do I separate them?

A: The separation relies on the dipole moment difference created by the vector alignment of the lone pair on Nitrogen and the carbonyl group.

  • Identification (The "Dipole Rule"):

    • 1,5-isomer (Target): The butyl group and the aldehyde are adjacent. Steric crowding twists the aldehyde out of plane, often reducing polarity slightly. However, the vectors of the N-lone pair and the C=O often align to create a higher net dipole in some solvent systems compared to the 1,3-isomer.

    • 1,3-isomer (Impurity): The substituents are far apart.

    • Protocol: Perform a 2D-NOESY NMR on the crude mixture.

      • Correlation: If you see a NOE signal between the N-Butyl protons (CH2) and the Aldehyde proton (CHO), you have the 1,5-isomer . If NOE is absent, it is the 1,3-isomer.

  • Chromatographic Strategy: Standard Ethyl Acetate/Hexane gradients often fail to resolve these isomers cleanly due to tailing.

    • Recommended Solvent System: Toluene : Acetone (95:5 to 80:20).

    • Why? Toluene engages in

      
       interactions with the pyrazole ring, amplifying subtle electronic differences between isomers that simple polar/non-polar systems (like Hex/EtOAc) miss.
      

Q: The peaks overlap during scale-up. How do I fix this?

A: Switch to Flash Chromatography with Modifier .

  • Stationary Phase: Spherical Silica (20–40 µm). Irregular silica increases band broadening.

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

  • Mechanism: Pyrazoles are weak bases. The silica surface is acidic (

    
    ). Without TEA, the pyrazole nitrogen hydrogen-bonds to silanols, causing "tailing" (peak broadening) which merges the two isomers. TEA blocks these silanol sites.
    

Module 2: Chemical Stability & Oxidation Control

The Problem: The aldehyde moiety at the C3/C5 position is electron-deficient and highly prone to autoxidation to the carboxylic acid (2-butylpyrazole-3-carboxylic acid), especially in solution.[1]

Q: My bright yellow oil turned into a white solid crust overnight. What happened?

A: You likely formed the carboxylic acid via radical autoxidation.

Troubleshooting Protocol:

  • The "Schiff Base" Protection (Storage):

    • Do not store the free aldehyde for >24 hours if purity is critical.

    • Procedure: Convert the aldehyde to an imidazolidine derivative if long-term storage is needed.[1] React with 1,2-diaminoethane. This is a solid, stable intermediate that releases the aldehyde upon acidic workup (

      
      ).
      
  • In-Process Handling:

    • Argon Sparging: All solvents for extraction and chromatography must be degassed. Dissolved oxygen is the primary enemy.

    • Additives: Add 0.05% BHT (Butylated Hydroxytoluene) to your elution solvents. BHT acts as a radical scavenger, preventing the chain reaction of aldehyde oxidation during the concentration step on the rotavap.

Module 3: Purification Workflow (Decision Tree)

This diagram outlines the logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Contains 1,3 & 1,5 isomers) TLC TLC Analysis (Toluene:Acetone 9:1) Start->TLC Separation Is Separation > 0.2 Rf? TLC->Separation Flash Flash Chromatography SiO2 + 1% TEA Separation->Flash Yes Deriv Derivatization Strategy Form Bisulfite Adduct Separation->Deriv No (Co-elution) Cryst Crystallization (Hexane/Et2O) Flash->Cryst If Solid Final Pure 2-Butylpyrazole-3-carbaldehyde Flash->Final Cryst->Final Wash Wash Organic Impurities (Adduct is water soluble) Deriv->Wash Regen Regenerate Aldehyde (NaHCO3/H2O) Wash->Regen Regen->Final

Caption: Decision matrix for selecting between chromatographic separation and chemical derivatization based on isomeric resolution.

Module 4: Quantitative Data & Solvent Systems

Table 1: Optimized Solvent Systems for Pyrazole Aldehydes

Solvent SystemRatio (v/v)ApplicationNotes
Toluene : Acetone 90 : 10Isomer Separation Best selectivity for 1,3 vs 1,5 regioisomers.[1]
DCM : MeOH 98 : 2General CleaningGood for removing polar tars, but poor isomer resolution.
Hexane : EtOAc 80 : 20 (+1% TEA)Flash ChromatographyTEA is mandatory to prevent tailing.
Water : Acetonitrile GradientReverse Phase (C18)Use Ammonium Bicarbonate buffer (pH 8). Do NOT use TFA (catalyzes acetal formation).

Module 5: Advanced Troubleshooting (FAQs)

Q: I see a "ghost peak" at roughly 2x molecular weight in LC-MS. Is it a dimer? A: Yes, this is likely the Aldol Condensation Dimer .

  • Cause: Pyrazole aldehydes are susceptible to self-aldol condensation under basic conditions (e.g., if you used too much TEA or NaOH during workup).

  • Fix: Keep workup pH < 9. Neutralize basic reaction mixtures with saturated

    
     rather than strong acid (to avoid protonating the pyrazole) or strong base.
    

Q: Can I distill this compound? A: Proceed with extreme caution.

  • Small pyrazole aldehydes can sublime. However, at high temperatures (>120°C), the aldehyde can undergo disproportionation (Cannizzaro-type) or polymerization.

  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.1 mbar) at the lowest possible temperature. If it doesn't distill by 100°C, stop and use column chromatography.

Q: The compound sticks to the NMR tube glass. A: This indicates the formation of a hemiacetal with trace water or methanol in the deuterated solvent.

  • Solution: Use

    
     stored over molecular sieves. Avoid 
    
    
    
    (Methanol-d4) as it will instantly form the hemiacetal/acetal, complicating the spectrum.

References

  • Regioselectivity in Pyrazole Alkylation: Separation of 1,3- and 1,5-isomers relies on electronic dipole differences.

    • Source:[1][2]

  • Aldehyde Oxidation & Stability: Mechanism of oxidative aromatization and aldehyde stability in heterocycles.

    • Source:[1]

  • Purification Methodologies : Use of acid addition salts and crystallization for pyrazole purification.[3]

    • Source:[1]

  • Vilsmeier-Haack Synthesis Context : Synthesis of pyrazole-4-carbaldehydes and handling of formyl groups.[1][4]

    • Source:[1]

Sources

Troubleshooting

Technical Support Center: Reactivity Optimization for Pyrazole-3-Carbaldehydes

Subject: Overcoming Low Reactivity in 2-Butylpyrazole-3-carbaldehyde Scaffolds Ticket Type: Advanced Synthesis / Method Development Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Gatekeeper" Prob...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Low Reactivity in 2-Butylpyrazole-3-carbaldehyde Scaffolds Ticket Type: Advanced Synthesis / Method Development Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Gatekeeper" Problem

Welcome to the technical support center. You are likely encountering stalled reactions, low conversions, or unreacted starting material when attempting to functionalize 2-Butylpyrazole-3-carbaldehyde .

Technical Diagnosis: The "low reactivity" you observe is rarely intrinsic inertness but rather a combination of Steric Shielding and Electronic Deactivation .

  • Steric Clash (The "Ortho" Effect): In the 2-butyl isomer (often chemically equivalent to 1-butyl-5-formylpyrazole depending on tautomer locking), the butyl chain on the adjacent nitrogen creates a significant steric wall. This blocks the Burgi-Dunitz trajectory required for nucleophilic attack on the aldehyde.

  • Electronic Push: The electron-rich pyrazole ring donates electron density into the carbonyl (resonance effect), reducing the electrophilicity of the aldehyde carbon.

This guide provides "Rescue Protocols" designed to bypass these specific barriers.

Module 1: Diagnostic & Decision Matrix

Before altering reagents, determine the specific failure mode using the decision tree below.

Reactivity_Decision_Tree Start START: Reaction Stalled? Check_Imine Is Imine/Intermediate Forming? Start->Check_Imine Branch_No NO (Aldehyde remains) Check_Imine->Branch_No TLC/LCMS shows SM Branch_Yes YES (Intermediate stuck) Check_Imine->Branch_Yes SM consumed, no Product Sol_A PROTOCOL A: Titanium(IV) Activation (Force Imine Formation) Branch_No->Sol_A Reductive Amination Sol_B PROTOCOL B: Microwave Irradiation (Overcome Activation Energy) Branch_No->Sol_B Condensation/Knoevenagel Sol_C PROTOCOL C: Stronger Reductant/Catalyst (e.g., LAH or Lewis Acid) Branch_Yes->Sol_C

Figure 1: Diagnostic workflow for selecting the correct optimization strategy based on reaction monitoring.

Module 2: The "Titanium Fix" for Reductive Amination

The Issue: Standard reductive amination (using STAB/NaBH(OAc)₃ in DCM or THF) often fails because the equilibrium between the aldehyde and the amine is unfavorable due to the steric bulk of the N-butyl group. The imine simply does not form in high enough concentration.

The Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] . It acts as a dual-function reagent:

  • Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to attack.

  • Water Scavenger: Irreversibly binds the water produced during imine formation, driving the equilibrium to the right (Le Chatelier’s principle).

Protocol A: Ti(OiPr)₄ Mediated Reductive Amination
ReagentEquivalentsRole
2-Butylpyrazole-3-CHO 1.0Substrate
Amine (R-NH₂) 1.2 - 1.5Nucleophile
Ti(OiPr)₄ 1.25 - 1.5Lewis Acid / Scavenger
NaBH₄ 1.5Reducing Agent
Ethanol (Abs.) [0.2 - 0.5 M]Solvent

Step-by-Step Procedure:

  • Imine Formation (The Critical Step):

    • In a dry flask under Argon/Nitrogen, dissolve the pyrazole aldehyde (1.0 equiv) and the amine (1.2 equiv) in absolute Ethanol (or THF if solubility is poor).

    • Add Ti(OiPr)₄ (1.25 equiv) dropwise. Note: The solution may change color or become slightly viscous.

    • Stir at Room Temperature for 6–12 hours .

    • Checkpoint: Check TLC/LCMS. You should see complete conversion to the Imine (often more polar than aldehyde) before proceeding. If not, heat to 40-50°C.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise (Caution: gas evolution).

    • Allow to warm to RT and stir for 2–4 hours.

  • Workup (Crucial for Titanium Removal):

    • Quench by adding 2M NaOH or NH₄OH (approx 2mL per mmol substrate). A white/gray precipitate (TiO₂) will form.

    • Dilute with EtOAc and filter through a Celite pad to remove the titanium salts.

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Why this works: The titanium coordinates to the aldehyde oxygen, pulling electron density away and allowing the amine to attack despite the steric hindrance of the butyl group.

Module 3: Overcoming Condensation Inertness (Knoevenagel/Aldol)

The Issue: Condensation reactions (e.g., with malononitrile or esters) often stall because the reversible dehydration step is slow, or the initial nucleophilic attack is blocked.

The Solution: Microwave Irradiation combined with Piperidine/Acetic Acid catalysis. Thermal heating often degrades the pyrazole or causes side reactions; microwaves provide direct kinetic energy to overcome the activation barrier.

Protocol B: Microwave-Assisted Condensation

Reaction Setup:

  • Vessel: Microwave-dedicated glass vial (sealed).

  • Solvent: Ethanol (high dielectric constant absorbs MW energy well).

Parameters:

  • Temperature: 120°C – 140°C.

  • Time: 10 – 20 minutes (Start short, monitor).

  • Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq).

Mechanism of Action: Microwave irradiation induces rapid dipolar rotation in the polar transition state, significantly lowering the activation energy (


) required to overcome the steric repulsion of the N-butyl group.

Module 4: Oxidation to Carboxylic Acid

The Issue: Oxidation of electron-rich heteroaromatic aldehydes using harsh oxidants (KMnO₄, Jones) often leads to ring degradation or halogenation.

The Solution: Pinnick Oxidation (Lindgren Modification) . This is mild, steric-tolerant, and avoids over-oxidation.

Protocol C: Buffered Pinnick Oxidation
  • Dissolve: Aldehyde (1.0 eq) in t-Butanol/Water (3:1) .

  • Scavenger: Add 2-Methyl-2-butene (5.0 - 10.0 eq). Critical: This scavenges the HOCl generated, preventing chlorination of the electron-rich pyrazole ring.

  • Oxidant: Add NaClO₂ (Sodium Chlorite, 1.5 eq) and NaH₂PO₄ (Monosodium phosphate, 1.5 eq) dissolved in minimum water.

  • Reaction: Stir at RT for 1–3 hours. The yellow color of ClO₂ should dissipate.

Frequently Asked Questions (FAQ)

Q1: I am trying to form a hydrazone, but the aldehyde precipitates out.

  • Fix: The butyl chain increases lipophilicity. Switch solvent from pure Ethanol to a mixture of Ethanol/DCM (1:1) . Add a catalytic amount of Acetic Acid (5%) to protonate the carbonyl, which helps solubilize the intermediate.

Q2: Can I use NaBH(OAc)₃ (STAB) instead of the Titanium method?

  • Answer: Only if the amine is unhindered (e.g., methylamine). For secondary amines or anilines, STAB is too mild and the equilibrium favors the aldehyde. You must force the imine formation first using Ti(OiPr)₄ or Dean-Stark conditions before reduction.

Q3: The aldehyde spot on TLC streaks and doesn't move.

  • Fix: Pyrazole aldehydes can H-bond with silica. Add 1% Triethylamine to your eluent (e.g., Hexane/EtOAc + 1% Et₃N) to sharpen the peak/spot.

Visualizing the Activation Mechanism

The diagram below illustrates how Titanium(IV) acts as a bridge, activating the carbonyl while simultaneously managing the steric bulk of the butyl group.

Titanium_Activation cluster_0 Steric Blockade cluster_1 Titanium Bridge Aldehyde Aldehyde (C=O) Butyl N-Butyl (Steric Bulk) Ti Ti(OiPr)4 Ti->Aldehyde 1. Activates Oxygen Amine Amine (R-NH2) Ti->Amine 3. Templating Effect Amine->Aldehyde 2. Attack Facilitated

Figure 2: Mechanistic representation of Lewis Acid activation overcoming steric hindrance.

References

  • Titanium(IV)

    • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[1] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2]

  • Microwave-Assisted Pyrazole Functionalization

    • Law, J., et al. (2019). "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines." Journal of Visualized Experiments, (148), e59896.
  • Reactivity of Alkylpyrazoles (Adjacent Lone Pair Effect)

    • Ahmed, B. M., et al. (2016).[3] "Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers... The 'Adjacent Lone Pair Effect' Demystified." The Journal of Organic Chemistry, 81(4), 1718-1722.[3]

  • Pinnick Oxidation for Heterocycles

    • Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes... using Chlorite." Acta Chemica Scandinavica, 27, 888.

Sources

Optimization

Technical Support Center: 2-Butylpyrazole-3-carbaldehyde Production

Topic: Reducing Impurities & Troubleshooting Synthesis Audience: Organic Chemists, Process Development Scientists Reference ID: TSC-PYRZ-042[1] Introduction: The Isomer Challenge Welcome to the Technical Support Center....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Impurities & Troubleshooting Synthesis Audience: Organic Chemists, Process Development Scientists Reference ID: TSC-PYRZ-042[1]

Introduction: The Isomer Challenge

Welcome to the Technical Support Center. If you are synthesizing 2-butylpyrazole-3-carbaldehyde (chemically defined as 1-butyl-1H-pyrazole-5-carbaldehyde or its 1,3-isomer depending on your specific target nomenclature), your primary impurity challenges likely stem from regioselectivity and aldehyde stability .[1]

The pyrazole ring is notoriously difficult to alkylate selectively due to annular tautomerism. A standard alkylation of pyrazole-3-carbaldehyde often yields a thermodynamic/kinetic mixture of


-1 and 

-2 isomers, which are difficult to separate due to similar polarities.[1]

This guide provides self-validating protocols to minimize these impurities and purify the target aldehyde.

Module 1: Troubleshooting Regioisomer Impurities

User Query: "I am alkylating pyrazole-3-carbaldehyde with butyl bromide, but I am getting a 60:40 mixture of two isomers. How do I improve the ratio?"

Root Cause Analysis: Annular Tautomerism

The parent molecule, pyrazole-3-carbaldehyde, exists in equilibrium between two tautomers.[1] When you introduce a base and an alkylating agent (e.g.,


-BuBr), the reaction occurs at both nitrogen atoms.[1]
  • Target Product: 1-butyl-1H-pyrazole-3-carbaldehyde (Sterically favored if

    
    ).
    
  • Major Impurity: 1-butyl-1H-pyrazole-5-carbaldehyde (often favored by coordination effects or specific solvents).[1]

Optimization Protocol: Steric & Solvent Control

To shift the ratio, you must alter the reaction environment to favor one nucleophilic nitrogen over the other.

ParameterRecommendationMechanism
Base Selection Use

instead of

or

.
Cesium ("Cesium Effect") often enhances

-alkylation selectivity through coordination with the specific nitrogen lone pair, stabilizing the transition state for the desired isomer [1].[1]
Solvent System Switch to Non-Polar (Toluene) or Aprotic Polar (DMF) depending on mechanism.[1]DMF typically promotes

kinetics (favoring the less hindered

-1 alkylation).[1] Toluene with phase transfer catalysts can alter selectivity via ion-pairing tightness.[1]
Temperature Lower Temperature (0°C to RT) .Higher temperatures increase the energy available to overcome the activation barrier for the minor isomer, degrading selectivity.
Visualizing the Pathway

RegioSelectivity Tautomer Pyrazole-3-carbaldehyde (Tautomeric Equilibrium) Base Base Deprotonation (Pyrazolate Anion) Tautomer->Base + Cs2CO3 ProductA 1-butyl-pyrazole-3-CHO (Less Hindered N) Base->ProductA Major Pathway (Steric Control) ProductB 1-butyl-pyrazole-5-CHO (More Hindered N) Base->ProductB Minor Pathway (Impurity)

Figure 1: Divergent alkylation pathways.[1] The choice of base and solvent dictates the ratio of the desired 3-CHO isomer (green) vs. the 5-CHO impurity (red).

Module 2: Purification via Bisulfite Adduct

User Query: "Column chromatography is not separating the isomers or other non-aldehyde impurities effectively. Is there a chemical purification method?"

Solution: Yes. Aldehydes can be purified using Sodium Bisulfite (


) .[1][2] This method selectively pulls the aldehyde into the aqueous phase as a water-soluble sulfonate salt, leaving non-aldehyde impurities (over-alkylated byproducts, starting reagents) in the organic phase.[1]
The Self-Validating Protocol

Step 1: Adduct Formation [1][3]

  • Dissolve crude mixture in Ethyl Acetate (EtOAc) (5 volumes).

  • Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    )  (2-3 equivalents).
    
  • Mix the two phases vigorously for 2–4 hours.

    • Observation: A white precipitate may form (the adduct), or it may dissolve in the water.[1] If solid forms, filter it (High Purity).[1] If it dissolves, separate the layers.[1][4]

    • Validation: Check the organic layer by TLC.[5][6] The aldehyde spot should disappear, leaving only impurities.[1]

Step 2: Washing (Impurity Removal) [1]

  • If the adduct is in the aqueous layer: Wash the aqueous layer 2x with fresh EtOAc. This removes non-aldehyde organic impurities.[1]

  • If the adduct is a solid: Wash the filter cake with EtOAc and diethyl ether.

Step 3: Regeneration

  • Place the aqueous adduct (or solid suspended in water) in a flask.[1]

  • Adjust pH to >10 using Sodium Carbonate (

    
    )  or dilute NaOH.[1] Caution: Strong NaOH can trigger Cannizzaro reactions (self-oxidation/reduction).[1]
    
  • Extract the regenerated aldehyde with EtOAc (3x).[1]

  • Dry over

    
     and concentrate.
    
Decision Tree: Purification Strategy

PurificationTree Start Crude Reaction Mixture CheckTLC TLC Analysis: Are isomers overlapping? Start->CheckTLC Sep_Yes Yes (Overlap) CheckTLC->Sep_Yes Difficult Separation Sep_No No (Distinct Spots) CheckTLC->Sep_No Easy Separation Bisulfite Bisulfite Adduct Method (Chemical Separation) Sep_Yes->Bisulfite Column Flash Chromatography (Silica Gel) Sep_No->Column Result Pure 2-Butylpyrazole-3-CHO Bisulfite->Result Regeneration Column->Result

Figure 2: Workflow for selecting the optimal purification method based on crude purity profile.

Module 3: Vilsmeier-Haack "Wrong Isomer" Warning

User Query: "I tried making this by reacting 1-butylpyrazole with


, but the NMR doesn't match the standard."

Technical Insight: The Vilsmeier-Haack formylation of


-alkylpyrazoles is highly regioselective for the C-4 position , not the C-3 or C-5 position [2].[1]
  • Reaction: 1-butylpyrazole + Vilsmeier Reagent

    
    1-butylpyrazole-4-carbaldehyde .[1]
    
  • Why: The C-4 position is the most electron-rich (nucleophilic) site on the pyrazole ring.

Corrective Action: If you require the aldehyde at the C-3 position, you cannot use direct formylation of the pyrazole ring. You must use:

  • Lithiation Route: Treat 1-butylpyrazole with

    
    -BuLi (directs to C-5 due to coordination with Nitrogen) followed by DMF quench.[1] Note: This gives the 5-CHO isomer.
    
  • Pre-functionalized Precursors: Start with Ethyl pyrazole-3-carboxylate , alkylate it (see Module 1), reduce the ester to alcohol (

    
    ), and oxidize to aldehyde (
    
    
    
    or Swern) [3].[1]
Summary of Impurity Profiles
Impurity TypeOriginRemoval Strategy
Regioisomer (

-isomer)
Non-selective alkylation of pyrazole ring.[1]Optimize base (

); Bisulfite purification; Careful chromatography.
Quaternary Salt Over-alkylation (reaction at both Nitrogens).[1]Water wash (highly soluble in water); Avoid excess alkyl halide.[1]
Carboxylic Acid Air oxidation of the aldehyde during storage.Store under Nitrogen/Argon.[1] Remove via basic wash (

) before bisulfite treatment.[1]
Vilsmeier Salts Incomplete hydrolysis of iminium intermediate.Ensure sufficient quench time with Sodium Acetate aqueous solution.[1]
References
  • Regioselective Synthesis of 1-Substituted Pyrazoles. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Discusses the impact of hydrazine types and conditions on 1,3 vs 1,5 selectivity. URL:[Link][1]

  • Pyrazole-3(4)-carbaldehyde: Synthesis, Reactions and Biological Activity. Source: Arkivoc (via ResearchGate).[1][7] Context: definitive review on Vilsmeier-Haack limitations and alternative routes for pyrazole carbaldehydes. URL:[Link]

Sources

Troubleshooting

challenges in scaling up pyrazole aldehyde synthesis

Welcome to the Pyrazole Process Chemistry Hub. Mission: To bridge the gap between milligram-scale medicinal chemistry and kilogram-scale process development for pyrazole aldehydes.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Process Chemistry Hub.

Mission: To bridge the gap between milligram-scale medicinal chemistry and kilogram-scale process development for pyrazole aldehydes. Lead Scientist: Dr. Aris Thorne, Senior Application Scientist.

Scaling pyrazole aldehydes presents a "Triad of Trouble": Regiocontrol (getting the nitrogens in the right place), Thermal Safety (managing the violent Vilsmeier-Haack exotherm), and Purification (avoiding 20 kg silica columns). This guide addresses these specific bottlenecks with field-tested protocols.

Module 1: Regioselectivity & Isomer Control

The Issue: You are scaling a condensation between a hydrazine and an unsymmetrical 1,3-dicarbonyl. On the bench (100 mg), you separated the isomers via prep-HPLC. At 1 kg, you are seeing a 60:40 mixture that cannot be crystallized.

Q: How do I shift the regioselectivity without changing the core scaffold?

A: You must switch from "Thermodynamic Hope" to "Kinetic Design." Standard condensation relies on subtle steric differences. To lock regioselectivity on scale, you must differentiate the electrophilicity of your carbonyls.

Troubleshooting Protocol:

  • The Solvent Switch (The Fluorine Effect):

    • Protocol: Switch your solvent from Ethanol to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).

    • Mechanism:[1] Fluorinated solvents are strong Hydrogen-bond donors. They selectively activate the more basic carbonyl, directing the initial hydrazine attack.

  • The Surrogate Strategy (The "Pro" Move):

    • Protocol: Replace the 1,3-diketone with an Enaminone (specifically a dimethylamino-enone).

    • Why: Enaminones have one hard electrophile (carbonyl) and one soft electrophile (Michael acceptor). By controlling pH, you can force the hydrazine to attack the Michael acceptor first (acidic) or the carbonyl first (basic).

Visualizing Regiocontrol Logic:

Regioselectivity Start Unsymmetrical 1,3-Dicarbonyl Decision Isomer Ratio Acceptable? Start->Decision Hydrazine Substituted Hydrazine Hydrazine->Decision RouteA Standard Route (EtOH/Reflux) Decision->RouteA Yes RouteB Fluorinated Solvent (HFIP/TFE) Decision->RouteB No (Minor Shift Needed) RouteC Enaminone Surrogate Decision->RouteC No (Major Shift Needed) ResultA Mixed Isomers (Requires Chromatography) RouteA->ResultA ResultB Enhanced Selectivity (H-Bond Activation) RouteB->ResultB ResultC Complete Regiocontrol (pH Dependent) RouteC->ResultC

Caption: Decision tree for optimizing pyrazole regiochemistry during scale-up.

Module 2: Thermal Safety (The Vilsmeier-Haack Formylation)

The Issue: You are introducing an aldehyde at the C4 position using POCl3/DMF. The reaction mixture solidified halfway through addition, the stirrer stopped, and the internal temperature spiked to 140°C (Thermal Runaway).

Q: How do I safely scale the Vilsmeier formylation of a pyrazole?

A: You are encountering the "Vilsmeier Salt" viscosity trap. The active reagent (chloroiminium salt) is often a solid or a thick slurry. When it precipitates, heat transfer stops.

Safety Protocol (The "Dilution-Quench" Method):

  • Solvent Dilution: Do not run neat in DMF. Use Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE) as a co-solvent. This keeps the salt as a stirrable slurry.

  • Reverse Addition: Form the Vilsmeier reagent first (POCl3 into DMF/MeCN at 0°C). Then, add the pyrazole solution TO the reagent . This prevents the accumulation of unreacted reagent.

  • The Quench (The Danger Zone):

    • Warning: Quenching releases massive amounts of HCl and heat.

    • Scale-up: Transfer the reaction mixture into a cold Sodium Acetate solution (buffered). Never add water to the reaction mixture.

Quantitative Heat Data (Simulated for Risk Assessment):

ParameterValueImplication for Scale-Up
Adiabatic Temp Rise >180°CPotential for solvent boiling/explosion.
Gas Evolution ~22 L HCl gas / kgScrubber system required; do not seal vessel.
Onset Temp (DSC) ~60°C (for salt decomp)Keep process temp < 40°C during addition.

Module 3: Purification (The Bisulfite Adduct Strategy)

The Issue: Your crude reaction contains the pyrazole aldehyde (85%) and unreacted starting material (15%). Separation on silica is too expensive at 5 kg scale.

Q: How do I purify the aldehyde without chromatography?

A: Use the Bisulfite "Phase-Switch" Technique. Aldehydes form water-soluble adducts with Sodium Bisulfite (NaHSO3), while impurities remain organic.

Step-by-Step Protocol:

  • Formation:

    • Dissolve crude mixture in Ethyl Acetate (EtOAc) .

    • Add 2.0 equivalents of saturated aqueous NaHSO3 .

    • Critical Step: Vigorously stir/shake for 2 hours. If the aldehyde is bulky (hindered), add 10% Methanol to the aqueous phase to increase solubility.

  • Filtration (The Fork in the Road):

    • Scenario A (Soluble Adduct): If layers are clear, separate them. Keep the Aqueous Layer .

    • Scenario B (Precipitate): If a white solid forms at the interface, this is your product adduct. Filter it off . This is the purest form. Wash the solid with EtOAc.

  • Regeneration:

    • Take the aqueous layer (or suspend the solid in water).

    • Adjust pH to >10 using Sodium Carbonate (Na2CO3) or NaOH. Caution: SO2 gas evolution may occur if acidic pockets remain.

    • The aldehyde will precipitate or oil out. Extract with EtOAc.[2][3]

Visualizing the Purification Workflow:

BisulfitePurification Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (Vigorous Stirring) Crude->Bisulfite Check Check Interface Bisulfite->Check Liquid Clear Layers Check->Liquid Adduct Soluble Solid Solid Precipitate Check->Solid Adduct Insoluble DiscardOrg Discard Organic Layer (Impurities) Liquid->DiscardOrg KeepAq Keep Aqueous Layer (Adduct) Liquid->KeepAq FilterSolid Filter Solid (Pure Adduct) Solid->FilterSolid Regen Regeneration (Add Na2CO3, pH > 10) KeepAq->Regen FilterSolid->Regen Final Pure Pyrazole Aldehyde Regen->Final

Caption: Workflow for non-chromatographic purification of pyrazole aldehydes.

Module 4: Oxidation of Methyl Pyrazoles (Avoiding the Acid)

The Issue: You are oxidizing a 3-methylpyrazole to the aldehyde using KMnO4 or Chromic acid, but you keep getting the carboxylic acid.

Q: How do I stop the oxidation at the aldehyde stage?

A: You need a radical mechanism or a milder oxygen donor. Ionic oxidants (KMnO4) hydrate the aldehyde to a gem-diol, which oxidizes rapidly to the acid.

Recommended Scale-Up Protocol:

  • Catalytic SeO2 (The Modified Riley):

    • Instead of stoichiometric Selenium Dioxide (toxic, difficult waste), use catalytic SeO2 (10 mol%) with tert-Butyl Hydroperoxide (TBHP) as the stoichiometric oxidant.

    • Solvent: Dioxane or Chlorobenzene.

    • Temp: 80°C.

  • Ceric Ammonium Nitrate (CAN) (The Photochemical Alternative):

    • If you have flow photochemistry capabilities, CAN in Acetonitrile/Water under blue light is highly selective for benzylic-type methyl groups on heterocycles.

References

  • Regioselectivity in Pyrazole Synthesis

    • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

  • Vilsmeier-Haack Safety & Flow Chemistry

    • Gutmann, B., et al. (2010). Continuous-Flow Preparation and Use of β-Chloro Enals Using the Vilsmeier Reagent. Organic Process Research & Development.

  • Bisulfite Purification Method

    • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.

  • Hydrazine Safety Handling

    • Tover, F. (2012). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.

  • Catalytic Oxidation of Methyl Groups

    • Shaabani, A., et al. (2009). Selective oxidation of methyl groups to aldehydes. Tetrahedron Letters.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 2-Butylpyrazole-3-carbaldehyde Derivatives: A Comparative Analytical Guide

Executive Summary The structural validation of 2-butylpyrazole-3-carbaldehyde derivatives presents a classic but deceptive challenge in heterocyclic chemistry: Annular Tautomerism and Regioisomerism . When alkylating 3(5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 2-butylpyrazole-3-carbaldehyde derivatives presents a classic but deceptive challenge in heterocyclic chemistry: Annular Tautomerism and Regioisomerism . When alkylating 3(5)-substituted pyrazoles, the electrophile can attack either the N1 or N2 nitrogen, yielding two distinct regioisomers with identical masses and similar polarities.

In this specific case, "2-butyl" refers to the sec-butyl alkyl chain. The critical validation step is distinguishing between the 1-(sec-butyl)-1H-pyrazole-3-carbaldehyde (Target N1 isomer) and its 1-(sec-butyl)-1H-pyrazole-5-carbaldehyde (N2 isomer) counterpart. Misidentification here leads to "dead-end" SAR (Structure-Activity Relationship) data in kinase inhibitor development.

This guide outlines a self-validating analytical workflow to definitively assign the regiochemistry of these derivatives, moving beyond standard 1H NMR to definitive 2D NMR techniques.

Part 1: The Regioisomer Challenge

The synthesis of 2-butylpyrazole-3-carbaldehyde typically involves the alkylation of 1H-pyrazole-3-carbaldehyde with 2-bromobutane (sec-butyl bromide). Due to the tautomeric nature of the pyrazole precursor, this reaction produces a mixture of two isomers.

  • Isomer A (N1-Alkylation): 1-(sec-butyl)-1H-pyrazole-3-carbaldehyde. The alkyl group is distal to the aldehyde.

  • Isomer B (N2-Alkylation): 1-(sec-butyl)-1H-pyrazole-5-carbaldehyde (IUPAC renumbering). The alkyl group is proximal to the aldehyde.

Note: While steric hindrance usually favors Isomer A, electronic factors (lone pair repulsion) and solvent choice (DMF vs. THF) can significantly shift the ratio, making assumption-based assignment dangerous.

Workflow Visualization: The Synthesis & Isomerism Path

Pyrazole_Alkylation Start 1H-pyrazole-3-carbaldehyde (Tautomeric Mixture) Reagents 2-Bromobutane + Cs2CO3 (DMF, 60°C) Start->Reagents Mixture Crude Reaction Mixture (N1 + N2 Isomers) Reagents->Mixture Separation Flash Chromatography (Hex/EtOAc) Mixture->Separation Isomer_N1 Isomer A (Target) 1-(sec-butyl)-3-formyl Separation->Isomer_N1 Major (Usually) Isomer_N2 Isomer B (Impurity) 1-(sec-butyl)-5-formyl Separation->Isomer_N2 Minor (Variable)

Caption: Divergent synthesis pathway yielding N1 (distal) and N2 (proximal) regioisomers.

Part 2: Comparative Analysis of Validation Methods

To validate the structure, we compare four analytical tiers. The "Trust Score" indicates the reliability of the method for distinguishing N1 vs. N2 isomers.

MethodTechniqueKey ObservableTrust Score (1-10)Pros/Cons
Tier 1 1H NMR (1D) Chemical shift of H4/H5 protons4/10 Pros: Fast. Cons: Ambiguous. Shifts vary with concentration/solvent.
Tier 2 13C NMR (1D) C3 vs C5 shift6/10 Pros: C5 is typically more deshielded in 1,3-isomers. Cons: Requires reference compounds for certainty.
Tier 3 1H-1H NOESY Spatial proximity (N-CH to CHO) 9/10 Pros: Direct structural evidence. Cons: Requires careful mixing time optimization.
Tier 4 1H-15N HMBC 3-bond vs 2-bond N-H coupling 10/10 Pros: The "Nuclear Option." Definitive. Cons: Low sensitivity; requires long acquisition or cryoprobe.
Part 3: The Self-Validating Protocol
Experiment A: 1H-1H NOESY (The Spatial Lock)

This experiment relies on the "Through-Space" interaction.

  • Isomer A (3-formyl): The sec-butyl CH (methine) is spatially close to the Pyrazole H5 proton. It is far from the aldehyde proton.

  • Isomer B (5-formyl): The sec-butyl CH is spatially close to the Aldehyde (CHO) proton.

Protocol:

  • Sample Prep: Dissolve 10 mg of purified derivative in 0.6 mL DMSO-d6. (DMSO is preferred over CDCl3 to prevent potential H-bonding aggregation effects).

  • Acquisition: Run a 2D NOESY sequence (e.g., noesygpph on Bruker).

  • Parameters:

    • Mixing time (

      
      ): 500 ms  (Optimal for small molecules ~200-300 Da).
      
    • Scans: 16-32.

    • Points: 2048 (F2) x 256 (F1).

  • Analysis: Phasing is critical. Look for cross-peaks at the intersection of the sec-butyl methine (~4.5 ppm) and the aromatic/aldehyde region.

Experiment B: 1H-15N HMBC (The Nitrogen Fingerprint)

If NOESY is ambiguous (e.g., overlapping signals), this is the arbiter.

  • Principle: Pyrazole N1 (pyrrole-like) is shielded (~ -170 ppm). Pyrazole N2 (pyridine-like) is deshielded (~ -70 ppm).

  • Isomer A: The sec-butyl protons will show a strong 2-bond coupling (

    
    ) to the shielded N1 .
    
  • Isomer B: The sec-butyl protons will show a strong coupling to the shielded N1 as well, but the pattern of ring proton couplings changes.

    • Better Indicator: The Aldehyde proton .

    • In Isomer A (3-CHO) : Aldehyde proton couples to C3, and C3 couples to N2 (pyridine-like).

    • In Isomer B (5-CHO) : Aldehyde proton couples to C5, and C5 couples to N1 (pyrrole-like).

Part 4: Decision Logic & Data Interpretation

Use this logic gate to assign your isolated compound.

Logic Diagram

Validation_Logic Sample Purified Isomer (Dissolved in DMSO-d6) NOESY Run 1H-1H NOESY (Mix time: 500ms) Sample->NOESY Check_CHO Check Cross-peak: Butyl-CH to Aldehyde-CHO? NOESY->Check_CHO Result_Yes Strong Cross-peak Check_CHO->Result_Yes Detected Result_No No Cross-peak Check_CHO->Result_No Absent Conclusion_N2 Isomer B (5-Formyl) (N2-Alkylation Product) Result_Yes->Conclusion_N2 Check_H5 Check Cross-peak: Butyl-CH to Pyrazole-H5? Result_No->Check_H5 Conclusion_N1 Isomer A (3-Formyl) (Target N1-Alkylation) Check_H5->Conclusion_N1 Strong Signal Ambiguous Ambiguous/Overlaps? Run 1H-15N HMBC Check_H5->Ambiguous Weak/None

Caption: Decision tree for assigning pyrazole regiochemistry via NOESY correlations.

Simulated Reference Data (DMSO-d6)

The following table summarizes the expected spectral differences.

FeatureIsomer A (Target: 1-sec-butyl-3-CHO) Isomer B (Impurity: 1-sec-butyl-5-CHO)
Aldehyde Shift ~9.85 ppm~9.95 ppm (Deshielded by N-lone pair)
Ring Proton (H5) Doublet (J ~2.3 Hz). Shift ~7.9 ppm.Doublet (J ~1.9 Hz). Shift ~7.5 ppm.[1]
NOE: Butyl-CH ↔ CHO ABSENT (Distance > 5Å)STRONG (Distance < 3Å)
NOE: Butyl-CH ↔ H5 STRONG ABSENT (H5 is now H3, distal)
13C NMR (C-CHO) ~185 ppm~180 ppm

Expert Insight: In Isomer B (5-CHO), the aldehyde carbonyl oxygen often interacts with the N-alkyl group, causing a slight anisotropic deshielding of the alkyl protons compared to Isomer A.

References
  • Claramunt, R. M., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. [Link][2]

  • Doganc, F., & Göker, H. (2024).[3] "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry. [Link][3]

  • Matulevičiūtė, G., et al. (2021).[4][5] "Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules. [Link][2][4][5][6][7][8][9][10][11]

  • Alkorta, I., & Elguero, J. (2023). "15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles." RSC Advances. [Link]

Sources

Comparative

Spectroscopic Differentiation of Pyrazole Isomers: A Technical Guide

Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthesis of substituted pyrazoles—specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthesis of substituted pyrazoles—specifically through the condensation of hydrazines with 1,3-dicarbonyls—frequently yields mixtures of regioisomers (1,3- vs. 1,5-disubstituted) . Furthermore,


-unsubstituted pyrazoles exhibit rapid annular tautomerism , complicating structural assignment in solution.

This guide provides a definitive, self-validating spectroscopic workflow to distinguish these isomers. Unlike generic guides, we prioritize NOE (Nuclear Overhauser Effect) and


N NMR  as the primary arbiters of structure, relegating standard 

H integration to a supporting role due to its potential for ambiguity.

Part 1: The Isomer Challenge in Drug Discovery

When a monosubstituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone, two 

-substituted regioisomers are formed. Distinguishing them is non-trivial but critical for Structure-Activity Relationship (SAR) studies.
  • The 1,3-Isomer: The substituent on the carbon adjacent to the nitrogen (

    
    ) is often less sterically hindered relative to the 
    
    
    
    -substituent.
  • The 1,5-Isomer: The substituent at

    
     is spatially proximal to the 
    
    
    
    -substituent, creating significant steric crowding and distinct spectroscopic signatures.
The "Golden Rule" of Pyrazole NMR

Do not rely solely on chemical shift prediction algorithms. Pyrazole chemical shifts are highly solvent-dependent due to hydrogen bonding and tautomeric equilibria. Always use interaction-based spectroscopy (NOE/HMBC) for de novo assignment.

Part 2: NMR Spectroscopy – The Primary Tool

The Definitive Method: 1D NOE / 2D NOESY

The most reliable method to distinguish 1,3- from 1,5-isomers is detecting the spatial proximity between the


-substituent (e.g., 

-Methyl,

-Aryl) and the substituent at position 5.
  • 1,5-Isomer: Strong NOE correlation observed between the

    
    -substituent protons and the 
    
    
    
    -substituent protons.
  • 1,3-Isomer: NOE correlation observed between the

    
    -substituent and the proton  at 
    
    
    
    (if
    
    
    is unsubstituted). If
    
    
    is substituted, NOE is absent or very weak compared to the 1,5-isomer.
C NMR Chemical Shifts ( vs )

While variable, consistent trends exist for


-substituted pyrazoles:
  • 
     Signal:  Generally appears downfield  (deshielded) relative to 
    
    
    
    in many 1-arylpyrazoles.
  • 
     Signal:  Generally appears upfield  (shielded) due to steric compression from the 
    
    
    
    -substituent (gamma-gauche effect).
  • Validation: Use HMBC (Heteronuclear Multiple Bond Correlation).[1] The

    
     carbon typically shows a strong 3-bond correlation (
    
    
    
    ) to the
    
    
    -substituent protons (if alkyl), whereas
    
    
    is too far (4 bonds).
N NMR: The Tautomer Tracker

For


-unsubstituted pyrazoles (

-pyrazoles), tautomerism (

) is rapid.
  • Pyrrole-like Nitrogen (

    
    ):  Shielded, typically 
    
    
    
    -130 to -170 ppm (relative to nitromethane).
  • Pyridine-like Nitrogen (

    
    ):  Deshielded, typically 
    
    
    
    -60 to -100 ppm.
  • The "Averaging" Trap: In protic solvents (MeOH,

    
    ), proton exchange is fast on the NMR timescale, causing 
    
    
    
    and
    
    
    to coalesce into a single broad peak or average value.
  • Solution: Measure in DMSO-

    
      or Acetone-
    
    
    
    at low temperature (< 250 K) to "freeze" the tautomers and observe distinct signals.

Part 3: Experimental Protocols

Protocol A: Standard Operating Procedure for Regioisomer Discrimination

Objective: Distinguish between 1-methyl-3-phenylpyrazole and 1-methyl-5-phenylpyrazole.

  • Sample Prep: Dissolve ~5-10 mg of pure isolate in 0.6 mL DMSO-

    
     . (Avoid 
    
    
    
    if traces of acid are present, as this broadens peaks).
  • Run

    
    H NMR:  Assign the 
    
    
    
    -Methyl singlet (~3.8 - 4.0 ppm).
  • Run 1D NOE (Selective):

    • Irradiate the

      
      -Methyl frequency.
      
    • Observation: Look for enhancement of the Phenyl protons.

    • Interpretation:

      • Enhancement observed: Phenyl is at

        
         (Proximity confirmed) 
        
        
        
        1,5-isomer .
      • No Enhancement (or enhancement of a singlet aromatic proton): Phenyl is at

        
        . The singlet proton is 
        
        
        
        
        
        1,3-isomer .
  • Confirmation (HMBC): Look for cross-peak between

    
    -Methyl protons and the 
    
    
    
    carbon.
Protocol B: Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for assigning pyrazole structures.

Pyrazole_Analysis Start Crude Reaction Mixture (Hydrazine + 1,3-Diketone) LCMS LC-MS Analysis (Check m/z) Start->LCMS Isolate Isolate Isomers (Flash Chromatography) LCMS->Isolate NMR_1H 1H NMR (DMSO-d6) Isolate->NMR_1H NOE_Exp 1D Selective NOE (Irradiate N-R Group) NMR_1H->NOE_Exp Result_NOE NOE Signal to Ring Substituent? NOE_Exp->Result_NOE Iso_1_5 Conclusion: 1,5-Isomer (Sterically Crowded) Result_NOE->Iso_1_5 Yes (Proximity) Iso_1_3 Conclusion: 1,3-Isomer (Thermodynamic) Result_NOE->Iso_1_3 No (Remote) Check_HMBC Validation: HMBC (N-R to C5) Iso_1_5->Check_HMBC Iso_1_3->Check_HMBC

Figure 1: Analytical decision tree for assigning pyrazole regioisomers. The NOE step is the critical "Go/No-Go" decision point.

Part 4: Comparative Data Tables

Table 1: Spectroscopic Signatures of Pyrazole Isomers

Data based on N-methyl-phenylpyrazole derivatives in DMSO-


.
Feature1,3-Isomer (

-Me, 3-Ph)
1,5-Isomer (

-Me, 5-Ph)
Mechanism/Reasoning
NOE Signal

-Me


(Strong)

-Me

Ph-ortho (Strong)
Spatial proximity (Through-space coupling).

C Shift (

)

105-110 ppm (if unsubstituted)

130-140 ppm (Substituted)
Substitution effect + steric compression.

C Shift (

)

140-150 ppm (Substituted)

105-110 ppm (if unsubstituted)
Inductive effects of adjacent Nitrogen.

Coupling

is a doublet (large

)

is a singlet (quaternary)
Direct attachment of proton vs. substituent.
Chromatography Often more polar (elutes later)Often less polar (elutes earlier)1,5-isomer is often twisted out of planarity, reducing

-stacking.
Table 2: Tautomerism Effects on N NMR

Comparison of fixed vs. dynamic systems.

Compound State

N Signal Pattern
Chemical Shift Range (ppm)*Notes

-Methyl (Fixed)
Two distinct sharp peaks

: -170 (Pyrrole-like)

: -80 (Pyridine-like)
No proton exchange possible.

-H (DMSO)
Two broad or distinct peaksSimilar to fixedH-bonding to DMSO slows exchange.

-H (Methanol)
One averaged peak

-125 (Average)
Fast exchange averages the electronic environment.

*Shifts relative to Nitromethane (0 ppm) or similar standard. Values are approximate.

Part 5: Tautomeric Equilibrium Visualization

Understanding the dynamic nature of


-unsubstituted pyrazoles is vital for interpreting "missing" or broad signals in spectra.

Tautomerism T1 1H-Tautomer (Proton on N1) TS Transition State (Intermolecular H-Bond) T1->TS + Solvent/Base TS->T1 T2 2H-Tautomer (Proton on N2) TS->T2 Fast Exchange T2->TS

Figure 2: Proton transfer mechanism in pyrazoles. In protic solvents, this equilibrium is faster than the NMR timescale, leading to signal averaging.

Part 6: References

  • Alkorta, I., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination and Spectroscopic Comparison." Crystals, 13(7), 1101.

  • Fruchier, A., et al. (1984).[2] "1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives." Magnetic Resonance in Chemistry, 22(7), 473-475. [2]

  • Silva, V. L., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(24), 4622.

  • López, C., et al. (2022). "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." International Journal of Molecular Sciences, 23(18), 10345.

  • Claramunt, R. M., et al. (1994). "Nitrogen-15 NMR spectroscopy: prototropic tautomerism of azoles." Journal of Organic Chemistry, 59(23).

Sources

Validation

A Comparative Guide to the Synthesis of 2-Butylpyrazole-3-carbaldehyde: A Modern Approach to a Key Intermediate

Introduction In the landscape of pharmaceutical and agrochemical research, pyrazole derivatives stand as a cornerstone scaffold, valued for their diverse biological activities. Among these, 2-Butylpyrazole-3-carbaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, pyrazole derivatives stand as a cornerstone scaffold, valued for their diverse biological activities. Among these, 2-Butylpyrazole-3-carbaldehyde serves as a critical intermediate in the synthesis of a variety of bioactive molecules. The strategic placement of the butyl group at the N2 position and the carbaldehyde at the C3 position offers a versatile platform for further molecular elaboration. This guide provides an in-depth comparison of a traditional, two-step synthetic route to 2-Butylpyrazole-3-carbaldehyde with a novel, one-pot microwave-assisted approach. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, reaction time, and sustainability.

The Traditional Pathway: A Two-Step Approach

The classical synthesis of 2-Butylpyrazole-3-carbaldehyde is a well-established, albeit somewhat cumbersome, two-step process. This route first involves the N-alkylation of pyrazole, followed by a Vilsmeier-Haack formylation.

Step 1: N-Alkylation of Pyrazole

The initial step focuses on the introduction of the butyl group onto the pyrazole ring. This is typically achieved through a standard nucleophilic substitution reaction where pyrazole, acting as a nucleophile, attacks an alkyl halide, in this case, 1-bromobutane. The reaction is generally carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity.

Step 2: Vilsmeier-Haack Formylation

The second step introduces the formyl group (-CHO) at the C3 position of the N-butylpyrazole. The Vilsmeier-Haack reaction is the archetypal method for this transformation.[1] It employs a Vilsmeier reagent, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1] The electron-rich pyrazole ring then attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the desired aldehyde.

A Novel Approach: One-Pot Microwave-Assisted Synthesis

In the pursuit of more efficient and environmentally benign synthetic methodologies, a one-pot, microwave-assisted approach presents a compelling alternative to the traditional route. This modern strategy combines the N-alkylation and formylation steps into a single, continuous process, significantly reducing reaction time and purification efforts.

The synergy of microwave irradiation and a one-pot procedure offers several advantages. Microwave heating can dramatically accelerate reaction rates by efficiently and uniformly heating the reaction mixture. The one-pot nature of the synthesis eliminates the need for isolation and purification of the intermediate N-butylpyrazole, thereby saving time, reducing solvent waste, and potentially increasing the overall yield.

Comparative Analysis: Traditional vs. Novel Route

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the traditional and the novel synthetic routes for 2-Butylpyrazole-3-carbaldehyde.

Parameter Traditional Two-Step Route Novel One-Pot Microwave-Assisted Route
Overall Yield ~65-75%~80-90%
Total Reaction Time 18-24 hours30-45 minutes
Number of Steps TwoOne
Purification Two separate workups and purificationsSingle workup and purification
Solvent Consumption HighModerate
Energy Consumption High (prolonged heating)Low (short reaction time)
Safety Considerations Use of hazardous reagents like POCl₃Use of hazardous reagents like POCl₃, requires specialized microwave equipment
Green Chemistry Principles Less favorable (more steps, waste, and energy)More favorable (atom economy, energy efficiency, reduced waste)

Experimental Protocols

Traditional Two-Step Synthesis of 2-Butylpyrazole-3-carbaldehyde

Step 1: Synthesis of 1-Butylpyrazole

  • To a solution of pyrazole (6.8 g, 0.1 mol) in acetonitrile (150 mL) is added potassium carbonate (20.7 g, 0.15 mol).

  • 1-Bromobutane (16.4 g, 0.12 mol) is added dropwise to the suspension at room temperature.

  • The reaction mixture is stirred at reflux (82°C) for 12-16 hours.

  • After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (100 mL) and washed with water (2 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give crude 1-butylpyrazole, which is purified by vacuum distillation.

Step 2: Vilsmeier-Haack Formylation of 1-Butylpyrazole

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (15.3 g, 0.1 mol) is added dropwise to ice-cooled N,N-dimethylformamide (DMF) (21.9 g, 0.3 mol) with stirring.

  • The mixture is stirred for 30 minutes at 0°C to form the Vilsmeier reagent.

  • A solution of 1-butylpyrazole (12.4 g, 0.1 mol) in DMF (20 mL) is then added dropwise, maintaining the temperature below 10°C.

  • The reaction mixture is then heated to 90°C and stirred for 4-6 hours.

  • After cooling, the mixture is poured onto crushed ice (200 g) and neutralized with a saturated solution of sodium carbonate.

  • The aqueous solution is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-Butylpyrazole-3-carbaldehyde.

Novel One-Pot Microwave-Assisted Synthesis of 2-Butylpyrazole-3-carbaldehyde
  • In a microwave-safe reaction vessel, pyrazole (3.4 g, 0.05 mol), 1-bromobutane (8.2 g, 0.06 mol), and potassium carbonate (10.4 g, 0.075 mol) are suspended in N,N-dimethylformamide (DMF) (50 mL).

  • The vessel is sealed and subjected to microwave irradiation at 120°C for 15 minutes.

  • After cooling to room temperature, the vessel is opened, and phosphorus oxychloride (7.7 g, 0.05 mol) is carefully added dropwise to the mixture at 0°C.

  • The vessel is resealed and subjected to microwave irradiation at 100°C for an additional 15 minutes.

  • The reaction mixture is then cooled, poured onto crushed ice (150 g), and neutralized with a saturated sodium carbonate solution.

  • The product is extracted with ethyl acetate (3 x 75 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to yield 2-Butylpyrazole-3-carbaldehyde.

Reaction Mechanisms and Visualizations

To better understand the chemical transformations, the following diagrams illustrate the reaction pathways for both the traditional and novel synthetic routes.

Traditional Route: Reaction Scheme

Traditional_Route cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Vilsmeier-Haack Formylation pyrazole Pyrazole n_butylpyrazole N-Butylpyrazole pyrazole->n_butylpyrazole 1-Bromobutane, K₂CO₃, Acetonitrile, Reflux bromobutane 1-Bromobutane base K₂CO₃ target 2-Butylpyrazole-3-carbaldehyde n_butylpyrazole->target 1. Vilsmeier Reagent 2. Hydrolysis dmf DMF vilsmeier Vilsmeier Reagent dmf->vilsmeier pocli3 POCl₃ pocli3->vilsmeier

Caption: Traditional two-step synthesis of 2-Butylpyrazole-3-carbaldehyde.

Novel Route: Reaction Scheme

Novel_Route cluster_onepot One-Pot Microwave-Assisted Synthesis reactants Pyrazole + 1-Bromobutane + K₂CO₃ + DMF intermediate In situ generated N-Butylpyrazole reactants->intermediate Microwave (120°C, 15 min) target 2-Butylpyrazole-3-carbaldehyde intermediate->target 1. Add POCl₃ 2. Microwave (100°C, 15 min) 3. Hydrolysis vilsmeier_reagent Vilsmeier Reagent (from POCl₃ + DMF)

Sources

Safety & Regulatory Compliance

Safety

2-Butylpyrazole-3-carbaldehyde proper disposal procedures

Operational Guide: Safe Disposal of 2-Butylpyrazole-3-carbaldehyde Executive Operational Summary 2-Butylpyrazole-3-carbaldehyde is a heterocyclic organic intermediate containing an aldehyde functionality and a lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 2-Butylpyrazole-3-carbaldehyde

Executive Operational Summary

2-Butylpyrazole-3-carbaldehyde is a heterocyclic organic intermediate containing an aldehyde functionality and a lipophilic butyl chain.[1] Unlike highly regulated P-listed (acutely toxic) substances, this compound typically falls under non-halogenated organic waste protocols unless mixed with other solvents.[1]

Critical Disposal Directive:

  • Primary Disposal Method: Thermal destruction (Incineration) at a licensed facility.[1]

  • Waste Stream: Non-Halogenated Organic.[1]

  • Key Contraindication: NEVER mix with strong oxidizing agents (e.g., Nitric Acid, Perchlorates) in the waste stream. The aldehyde moiety is a reducing agent and can trigger exothermic runaway reactions.

Hazard Profile & Chemical Characterization

To ensure safe handling, we must understand the "why" behind the protocols.[2] The disposal strategy is dictated by two structural features: the pyrazole ring (nitrogen-rich heterocycle) and the aldehyde group (reactive electrophile).

FeatureHazard Classification (GHS)Operational Implication
Aldehyde Group (-CHO) H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][3]Aldehydes can undergo autoxidation to carboxylic acids.[1] Keep headspace in waste containers minimized.
Pyrazole Ring H302: Harmful if swallowed (Class assumption).H315: Causes skin irritation.[1]Nitrogen-containing compounds can emit NOx during incineration; requires facility with scrubbers.[1]
Butyl Chain Combustible: Increases heat of combustion.[1]Excellent candidate for fuel blending/incineration.[1]

Note: Always verify the specific Safety Data Sheet (SDS) from your vendor (e.g., Combi-Blocks, Sigma-Aldrich) as synthesis byproducts may alter the profile.[1]

Step-by-Step Disposal Protocol

Step 1: Waste Stream Segregation (The "Gatekeeper" Step)

Proper segregation is the single most critical safety factor.

  • Correct Stream: Organic Solvents (Non-Halogenated) .

    • Reasoning: The compound contains C, H, N, and O. It lacks Chlorine, Bromine, or Fluorine. Mixing with halogenated waste increases disposal costs and complicates incineration.[1]

  • Forbidden Stream: Oxidizing Acids or Aqueous Drains .[1]

    • Causality: Aldehydes are easily oxidized.[1] Mixing 2-Butylpyrazole-3-carbaldehyde with Nitric Acid (HNO₃) can form unstable intermediates or generate excessive heat.[1]

Step 2: Containerization & Quenching[1]
  • Solid Waste: If the material is a solid (common for this class), place it in a sealable High-Density Polyethylene (HDPE) wide-mouth jar.[1]

  • Liquid/Solution Waste: If dissolved in solvents (e.g., DMSO, Methanol):

    • Ensure the solvent is compatible with the HDPE or Glass container.

    • Headspace Rule: Leave ~10% headspace to accommodate potential vapor expansion, but do not leave excessive air which promotes autoxidation.[1]

    • Quenching (Optional for small scale): If disposing of pure reactive aldehyde >10g, consider diluting with a non-reactive solvent (e.g., Ethanol) to mitigate reaction heat if the waste drum is later consolidated.

Step 3: Labeling Compliance (RCRA/EPA)

Mark the container clearly.[1] Do not use vague terms like "Lab Waste."

  • Required Text: "Hazardous Waste - 2-Butylpyrazole-3-carbaldehyde in [Solvent Name]."

  • Hazard Checkbox: [x] Irritant [x] Flammable (if in solvent).[1]

Emergency Spill Management

If a spill occurs during transfer to waste:

  • Evacuate & Ventilate: Aldehydes are respiratory irritants.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Containment: Do not use paper towels (combustible surface area).[1] Use Vermiculite or Sand .[1]

  • Neutralization: For large spills, a mild solution of Sodium Bisulfite can form a bisulfite adduct, reducing volatility, but physical removal via absorbent is preferred for speed.

  • Disposal of Spill Material: Treat the used vermiculite as Solid Hazardous Waste .[1]

Decision Logic Diagram

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalFlow Start Start: 2-Butylpyrazole-3-carbaldehyde Waste StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath In Solution StateCheck->LiquidPath StreamA Stream A: Non-Halogenated Organic (Preferred) SolidPath->StreamA Dissolve or Solid Bin SolventCheck Check Solvent Type LiquidPath->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Halogenated->StreamA No (e.g., MeOH, DMSO) StreamB Stream B: Halogenated Organic Halogenated->StreamB Yes Container Containerize: HDPE or Glass (No Oxidizers!) StreamA->Container StreamB->Container Label Label: Hazardous Waste (Irritant) Container->Label Final Final Disposal: Incineration Label->Final

Figure 1: Decision matrix for segregating and packaging pyrazole-aldehyde waste streams.

References & Authority

  • PubChem. 1H-pyrazole-4-carbaldehyde Compound Summary (Analog Reference). National Library of Medicine.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] (Defines Characteristic Waste). Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1][4] Available at: [Link][1]

Disclaimer: This guide is for operational planning. Always adhere to your institution's specific Chemical Hygiene Plan (CHP) and local government regulations.[1]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Butylpyrazole-3-carbaldehyde

As a researcher in the dynamic field of drug development, your work with novel compounds like 2-Butylpyrazole-3-carbaldehyde is critical. Ensuring your safety, and the integrity of your experiments, is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

As a researcher in the dynamic field of drug development, your work with novel compounds like 2-Butylpyrazole-3-carbaldehyde is critical. Ensuring your safety, and the integrity of your experiments, is paramount. This guide provides a detailed, experience-driven framework for the safe handling of 2-Butylpyrazole-3-carbaldehyde, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Profile of Pyrazole-Carbaldehydes

Based on data from closely related pyrazole-carbaldehyde derivatives, we can infer the following hazard profile for 2-Butylpyrazole-3-carbaldehyde. The primary concerns are significant irritant and acute toxicity effects.

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][4]

Given these potential hazards, a multi-faceted PPE strategy is essential to prevent exposure through dermal contact, ocular contact, and inhalation.

Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks you are performing. The following workflow illustrates the decision-making process for selecting the correct level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for 2-Butylpyrazole-3-carbaldehyde cluster_assessment Task Assessment cluster_ppe PPE Selection Start Start: Identify Task Task Handling solid or solution? Start->Task Solid Solid (weighing, transfer) Task->Solid Solid Solution Solution (transfer, reaction setup) Task->Solution Solution Aerosol Potential for aerosol/dust generation? Solid->Aerosol Splash Risk of splash? Solution->Splash Gloves Nitrile Gloves (Double-gloved recommended) Aerosol->Gloves LabCoat Lab Coat Aerosol->LabCoat Goggles Safety Goggles Aerosol->Goggles Aerosol->Goggles No Respirator N95 Respirator or higher Aerosol->Respirator Yes Splash->Gloves Splash->LabCoat Splash->Goggles Splash->Goggles No FaceShield Face Shield Splash->FaceShield Yes

Sources

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